molecular formula C23H24N2O2S B15608092 Ots964

Ots964

Número de catálogo: B15608092
Peso molecular: 392.5 g/mol
Clave InChI: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(RN) 1338540-81-0;  TOPK inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Pronged Attack of Ots964: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 3, 2025

This technical guide provides an in-depth analysis of the mechanism of action of Ots964, a potent small molecule inhibitor with significant anti-cancer properties. Synthesizing data from numerous preclinical studies, this document is intended for researchers, scientists, and drug development professionals. This compound exhibits a dual inhibitory function, primarily targeting T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK) and secondarily Cyclin-Dependent Kinase 11 (CDK11). This twin-edged approach disrupts fundamental cellular processes in cancer cells, leading to mitotic catastrophe and apoptosis.

Core Mechanism of Action: A Two-Target Takedown

This compound functions as a potent inhibitor of two key kinases implicated in cancer progression: TOPK and CDK11. This dual inhibition is central to its anti-neoplastic activity.

Primary Target: TOPK (T-Lymphokine-Activated Killer Cell-Originated Protein Kinase)

TOPK, also known as PBK (PDZ-binding kinase), is a serine/threonine kinase that is highly expressed in a wide variety of human cancers and is often associated with poor prognosis.[1][2] It plays a crucial role in mitosis, particularly in cytokinesis, the final stage of cell division.[2][3] this compound is a high-affinity and selective inhibitor of TOPK with a reported IC50 of 28 nM.[1]

Inhibition of TOPK by this compound leads to a cascade of events culminating in cancer cell death. The primary consequence is a defect in cytokinesis, where the dividing cell fails to fully separate into two daughter cells.[2][3] This leads to the formation of intercellular bridges and ultimately results in apoptosis.[2] Time-lapse imaging has visually confirmed that treatment with this compound induces these cytokinesis defects followed by programmed cell death.

Secondary Target: CDK11 (Cyclin-Dependent Kinase 11)

This compound is also a potent inhibitor of CDK11, binding to CDK11B with a dissociation constant (Kd) of 40 nM.[1] While initially identified as a TOPK inhibitor, the anti-cancer effects of this compound are also mediated through its "off-target" inhibition of CDK11.[4] CDK11 is involved in several critical cellular processes, including cell cycle regulation, apoptosis, and pre-mRNA splicing.[5][6] Inhibition of CDK11 by this compound has been shown to block spliceosome assembly, leading to aberrant splicing and contributing to its cytotoxic effects.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across a range of cancer cell lines. The following tables summarize the available data on its inhibitory concentrations and binding affinities.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueReference(s)
TOPKIC5028 nM[1]
CDK11BKd40 nM[1]
TOPK activity inhibition (at 2 µM)% Inhibition79.7%[7]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
A549Lung Cancer31
LU-99Lung Cancer7.6
DU4475Breast Cancer53
MDA-MB-231Breast Cancer73
T47DBreast Cancer72
DaudiBurkitt's Lymphoma25
UM-UC-3Bladder Cancer32
HCT-116Colon Cancer33
MKN1Stomach Cancer38
MKN45Stomach Cancer39
HepG2Liver Cancer19
MIAPaca-2Pancreatic Cancer30
22Rv1Prostate Cancer50
HT29 (TOPK-negative)Colon Cancer290
MCF-7Breast Cancer143.0[6]
MDA-MB-231Breast Cancer138.0[6]

Signaling Pathways Disrupted by this compound

The inhibition of TOPK and CDK11 by this compound leads to the dysregulation of multiple downstream signaling pathways critical for cancer cell survival and proliferation.

TOPK Signaling Cascade

TOPK is a component of the mitogen-activated protein kinase (MAPK) signaling pathway and its inhibition by this compound impacts several downstream effectors.

TOPK_Signaling cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects This compound This compound TOPK TOPK This compound->TOPK Inhibits ERK2 ERK2 TOPK->ERK2 Phosphorylates cJun c-Jun TOPK->cJun Phosphorylates HistoneH3 Histone H3 (Ser10) TOPK->HistoneH3 Phosphorylates p38_MAPK p38 MAPK TOPK->p38_MAPK Activates JNK JNK TOPK->JNK Activates NFkB NF-κB TOPK->NFkB Activates FOXM1 FOXM1 TOPK->FOXM1 Regulates CHK1_Cdc25c CHK1/Cdc25c TOPK->CHK1_Cdc25c Interacts with Proliferation_Inhibition Inhibition of Proliferation ERK2->Proliferation_Inhibition cJun->Proliferation_Inhibition Cytokinesis_Defect Cytokinesis Defect HistoneH3->Cytokinesis_Defect Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis NFkB->Proliferation_Inhibition FOXM1->Proliferation_Inhibition CHK1_Cdc25c->Cytokinesis_Defect Cytokinesis_Defect->Apoptosis Metastasis_Inhibition Inhibition of Metastasis

Figure 1: TOPK Signaling Pathway Inhibition by this compound.
CDK11 Signaling Cascade

CDK11 plays a vital role in transcription and RNA processing. Its inhibition by this compound disrupts these fundamental processes.

CDK11_Signaling cluster_downstream Downstream Processes cluster_cellular_effects Cellular Effects This compound This compound CDK11 CDK11 This compound->CDK11 Inhibits pre_mRNA_splicing pre-mRNA Splicing CDK11->pre_mRNA_splicing Regulates Transcription Transcription CDK11->Transcription Regulates CellCycle Cell Cycle Progression CDK11->CellCycle Regulates Apoptosis_Regulation Apoptosis Regulation CDK11->Apoptosis_Regulation Regulates Splicing_Defects Splicing Defects pre_mRNA_splicing->Splicing_Defects Aberrant_Transcription Aberrant Transcription Transcription->Aberrant_Transcription Cell_Cycle_Arrest Cell Cycle Arrest CellCycle->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis

Figure 2: CDK11 Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[8][9]

  • Cell Seeding: Seed 5,000–7,000 cells per well in a 96-well plate and allow them to adhere overnight.[8][9]

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[8][9]

  • MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.[8][9]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins following this compound treatment.[8][9]

  • Cell Lysis: After treatment with this compound for the desired time and concentration, collect cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8][9]

  • SDS-PAGE: Load equal amounts of total protein (10–20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Preparation: Harvest cells after this compound treatment and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in a nucleic acid staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is measured to determine the DNA content.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vitro Kinase Assay

This general protocol can be adapted to measure the inhibitory activity of this compound against TOPK or CDK11.

  • Reaction Setup: In a microplate well, combine the kinase (recombinant human TOPK or CDK11), a suitable substrate (e.g., a generic kinase substrate or a specific peptide), and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay) or by measuring the phosphorylation of the substrate using a specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

In Vivo Efficacy and Clinical Perspective

Preclinical studies in mouse xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound. Oral administration of this compound at 50 or 100 mg/kg/day for two weeks resulted in complete tumor regression in mice bearing human lung cancer xenografts.[1] Similarly, intravenous administration of a liposomal formulation of this compound (40 mg/kg) also led to complete tumor regression.[1][2] While the free compound can cause transient hematopoietic toxicity, the liposomal formulation was shown to be effective without significant adverse effects.[2]

Based on these promising preclinical results, a Phase 1 clinical trial for this compound was anticipated to begin as early as the fall of 2015.[9] However, publicly available information on the current clinical trial status of this compound is limited. Further investigation into clinical trial registries may provide more up-to-date information.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action targeting both TOPK and CDK11. Its ability to induce cytokinesis failure and subsequent apoptosis, coupled with its disruption of essential cellular processes like transcription and splicing, provides a multi-pronged attack on cancer cells. The potent in vitro and in vivo efficacy, particularly the complete tumor regression observed in preclinical models, underscores its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.

References

A Technical Guide to the Role of CDK11 Inhibition by Ots964 in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by Ots964, with a specific focus on its inhibitory action on Cyclin-Dependent Kinase 11 (CDK11). We will delve into the dual-target nature of this compound, the fundamental role of CDK11 in cellular life and death, and the signaling cascades that are triggered upon its inhibition. This document consolidates key quantitative data, details essential experimental protocols, and provides visual diagrams to elucidate complex pathways and workflows.

Introduction: this compound and its Molecular Targets

This compound is a small molecule inhibitor initially identified for its potent activity against T-LAK cell-originated protein kinase (TOPK), a protein frequently overexpressed in various cancers and correlated with poor prognosis.[1][2][3] However, further characterization revealed that this compound is also a potent inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[4][5][6] This dual inhibitory activity is central to its mechanism of action, which culminates in cytokinesis failure and subsequent apoptosis in cancer cells.[1][3][4][7]

CDK11 is a member of the cyclin-dependent kinase family, known for its critical roles in regulating the cell cycle, transcription, and RNA processing.[8][9] Its universal overexpression in many human cancers has made it an attractive therapeutic target.[8][10] Inhibition of CDK11 has been demonstrated to trigger cancer cell death and apoptosis, highlighting its potential as a novel anti-cancer strategy.[8][10][11] This guide focuses on dissecting the apoptotic pathways modulated by the inhibition of CDK11 by this compound.

Quantitative Data on this compound Activity

The efficacy of a small molecule inhibitor is defined by its binding affinity and inhibitory concentration against its targets. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound Against Primary Targets

TargetParameterValue (nM)Reference
TOPKIC5028[4][5]
CDK11BKd40[4][5][6]
CDK11AIC5010[12]

IC50: The half maximal inhibitory concentration. Kd: The equilibrium dissociation constant, a measure of binding affinity.

Table 2: Growth Inhibitory (IC50) Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
LU-99Lung Cancer7.6[4]
HepG2Liver Cancer19[4]
DaudiBurkitt's Lymphoma25[4]
A549Lung Cancer31[4]
UM-UC-3Bladder Cancer32[4]
HCT-116Colon Cancer33[4]
MKN1Stomach Cancer38[4]
MKN45Stomach Cancer39[4]
22Rv1Prostate Cancer50[4]
DU4475Breast Cancer53[4]
T47DBreast Cancer72[4]
MDA-MB-231Breast Cancer73[4]
MCF-7Breast Cancer143[13]
HT29Colon Cancer (TOPK-negative)290[4]

The Role of CDK11 in Apoptosis Signaling

CDK11 is a pleiotropic kinase involved in multiple fundamental cellular processes.[14] It exists as two major isoforms, CDK11p110 and CDK11p58, which arise from the same gene.[14][15] CDK11p110 is expressed throughout the cell cycle and is crucial for transcription and pre-mRNA splicing, while the smaller CDK11p58 isoform is translated via an internal ribosome entry site (IRES) and functions primarily during mitosis.[14][15]

Both isoforms play a direct role in apoptosis. In response to pro-apoptotic stimuli, caspases cleave CDK11p110 and CDK11p58, generating smaller kinase fragments such as CDK11p60 and CDK11p46.[8][9][14][15] These fragments act to amplify the death signal. Specifically, CDK11p60 can translocate to the mitochondria, disrupt the membrane potential, and promote the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[9] Furthermore, CDK11p58 has been shown to downregulate the anti-apoptotic protein Bcl-2, further sensitizing cells to death signals.[14][15]

CDK11_Apoptosis_Pathway cluster_stimulus Pro-Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_cdk11 CDK11 Processing cluster_effects Downstream Effects Stimulus e.g., Fas Ligand, DNA Damage Caspase3 Caspase-3 Stimulus->Caspase3 activates CDK11_p110 CDK11p110 Caspase3->CDK11_p110 cleaves CDK11_p58 CDK11p58 Caspase3->CDK11_p58 cleaves CDK11_p60 CDK11p60 CDK11_p110->CDK11_p60 generates CDK11_p46 CDK11p46 CDK11_p58->CDK11_p46 generates Bcl2 Bcl-2 (Anti-apoptotic) CDK11_p58->Bcl2 downregulates Mitochondria Mitochondria CDK11_p60->Mitochondria translocates to Apoptosis Apoptosis Amplification CDK11_p46->Apoptosis CytochromeC Cytochrome C Release Mitochondria->CytochromeC induces CytochromeC->Apoptosis

Caption: CDK11 processing during apoptosis.

Mechanism of Action: How this compound Induces Apoptosis

The primary mechanism by which this compound induces cell death is through the disruption of cytokinesis, leading to mitotic catastrophe and subsequent apoptosis.[3][4][7] This effect is strongly linked to the inhibition of TOPK, which is essential for the final separation of daughter cells.[1][7]

However, the inhibition of CDK11 contributes significantly to the apoptotic outcome through distinct but complementary mechanisms:

  • Disruption of Transcription and Splicing: As a key regulator of RNA polymerase II, CDK11 is vital for the transcription of essential genes, including those involved in cell survival.[8][10] By inhibiting CDK11, this compound disrupts these processes, leading to cellular stress and the activation of apoptotic pathways.[16]

  • Mitotic Functions: The CDK11p58 isoform is critical for proper mitotic progression, including sister chromatid cohesion.[14][15] Inhibition of this isoform by this compound can exacerbate the mitotic defects initiated by TOPK inhibition, ensuring a robust apoptotic response.

  • Downregulation of Anti-Apoptotic Factors: Inhibition of CDK11 can lead to the downregulation of anti-apoptotic proteins like BCL-2 and Survivin, lowering the threshold for apoptosis induction.[13][16]

Ots964_Mechanism cluster_targets Molecular Targets cluster_processes Inhibited Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound CDK11 CDK11 This compound->CDK11 inhibits TOPK TOPK This compound->TOPK inhibits Transcription Transcription & pre-mRNA Splicing Mitosis Mitotic Progression Cytokinesis Cytokinesis CDK11->Transcription CDK11->Mitosis TOPK->Cytokinesis CellStress Cellular Stress Transcription->CellStress CytokinesisFailure Cytokinesis Failure Mitosis->CytokinesisFailure Cytokinesis->CytokinesisFailure Apoptosis Apoptosis CellStress->Apoptosis CytokinesisFailure->Apoptosis

Caption: Dual inhibitory mechanism of this compound leading to apoptosis.

Detailed Experimental Protocols

Verifying the pro-apoptotic effect of CDK11 inhibition by this compound requires specific assays. Below are detailed protocols for key experiments.

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.[4]

  • Viability Reagent: Add a viability reagent (e.g., WST-1, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time (typically 1-4 hours). Measure the absorbance or luminescence using a plate reader at the appropriate wavelength (e.g., 450 nm for WST-1).[4]

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x the IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, then detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine the floating cells from the supernatant with the detached cells.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow start Start: Seed Cells in Culture Plates treat Treat cells with this compound (and vehicle control) start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Adherent and Floating Cells incubate->harvest wash Wash cells with cold PBS harvest->wash stain Resuspend in Binding Buffer. Add Annexin V and PI. wash->stain incubate_stain Incubate 15 min in the dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end End: Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for apoptosis assessment.

This protocol detects changes in the expression or cleavage of key apoptosis-related proteins.

  • Protein Extraction: Treat, harvest, and wash cells as described above. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Cleaved PARP, Cleaved Caspase-3, Bcl-2, CDK11) and a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Conclusion and Future Directions

This compound is a potent anti-cancer agent that induces apoptosis through a dual-inhibitory mechanism targeting both TOPK and CDK11. While its effect on cytokinesis via TOPK inhibition is a primary driver of cell death, the concurrent inhibition of CDK11 is critical for ensuring a robust apoptotic response. By disrupting fundamental processes of transcription and RNA splicing and interfering with mitotic progression, CDK11 inhibition lowers the threshold for apoptosis and prevents cancer cells from escaping mitotic catastrophe. The data and protocols presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of targeting the CDK11 pathway in oncology. Future studies should continue to dissect the specific downstream effectors of CDK11 inhibition and explore combination strategies to enhance the efficacy of agents like this compound in a clinical setting.

References

The TOPK Inhibitor Ots964: A Technical Guide to Its Induction of Cytokinesis Defects in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ots964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide range of solid tumors and correlated with poor prognosis. This technical guide provides an in-depth overview of the preclinical data and methodologies related to this compound's mechanism of action, which is primarily centered on the induction of cytokinesis defects, leading to subsequent apoptosis in cancer cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating TOPK inhibition as a therapeutic strategy in oncology.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the MAPKK family and plays a crucial role in mitosis, particularly in the process of cytokinesis.[1] Its expression is tightly regulated in normal tissues but is frequently and highly elevated in various malignancies, including lung, breast, and colon cancers, making it an attractive target for cancer therapy.[2][3] this compound is a novel, orally active inhibitor of TOPK that has demonstrated significant antitumor activity in preclinical models.[2] This guide will detail the quantitative effects of this compound, the underlying signaling pathways, and the experimental protocols used to elucidate its mechanism of action.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across a range of cancer cell lines and in in-vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer31[4]
LU-99Lung Cancer7.6[4]
DU4475Breast Cancer53[4]
MDA-MB-231Breast Cancer73[4]
T47DBreast Cancer72[4]
DaudiBurkitt's Lymphoma25[4]
UM-UC-3Bladder Cancer32[4]
HCT-116Colon Cancer33[4]
MKN1Stomach Cancer38[4]
MKN45Stomach Cancer39[4]
HepG2Liver Cancer19[4]
MIAPaca-2Pancreatic Cancer30[4]
22Rv1Prostate Cancer50[4]
HT29Colon Cancer (TOPK-negative)290[4]

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period.[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelAdministration RouteDosage RegimenOutcomeReference
LU-99 (Lung Cancer)Intravenous (Liposomal)Twice a week for 3 weeksComplete tumor regression in 5 out of 6 mice.[2][3]
LU-99 (Lung Cancer)Oral100 mg/kg, daily for 2 weeksComplete tumor regression in all 6 mice.[2][3]
U87 (Glioblastoma)SubcutaneousNot SpecifiedSignificant tumor uptake of radiolabeled this compound.[5][6]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by primarily targeting TOPK, a key regulator of mitosis. However, it also shows inhibitory activity against Cyclin-Dependent Kinase 11 (CDK11), which may contribute to its overall cellular effects.[4]

The TOPK Signaling Pathway in Cytokinesis

During late mitosis, TOPK is activated and plays a critical role in the final stages of cell division. It is involved in the phosphorylation of key proteins that regulate the formation and function of the midbody, a transient structure essential for the separation of daughter cells. A critical downstream effector of TOPK is the microtubule-bundling protein PRC1 (Protein Regulator of Cytokinesis 1).[7] TOPK, in a complex with Cdk1/cyclin B1, enhances the phosphorylation of PRC1.[7] This phosphorylation is crucial for the proper localization and function of proteins at the spindle midzone, which is essential for successful cytokinesis.[7] Inhibition of TOPK by this compound disrupts this signaling cascade, leading to a failure in the abscission process, the final severing of the intercellular bridge connecting the two daughter cells. This results in cytokinesis defects, characterized by the formation of binucleated or multinucleated cells, which ultimately undergo apoptosis.[3]

Ots964_TOPK_Signaling_Pathway cluster_mitosis Late Mitosis / Cytokinesis Cdk1_CyclinB1 Cdk1/Cyclin B1 TOPK TOPK Cdk1_CyclinB1->TOPK Activates PRC1 PRC1 TOPK->PRC1 Phosphorylates Cytokinesis_Defect Cytokinesis Defect This compound This compound This compound->TOPK Cytokinesis Successful Cytokinesis PRC1->Cytokinesis Promotes Apoptosis Apoptosis Cytokinesis_Defect->Apoptosis Leads to

This compound inhibits TOPK, disrupting the phosphorylation of PRC1 and leading to cytokinesis defects and apoptosis.
The Role of CDK11 Inhibition

This compound is also a potent inhibitor of CDK11.[4] CDK11 is involved in the regulation of transcription, RNA splicing, and cell cycle progression.[1][8][9] Inhibition of CDK11 has been shown to induce apoptosis in cancer cells.[8][10] While the primary mechanism of this compound-induced cytokinesis defects is attributed to TOPK inhibition, the concurrent inhibition of CDK11 may contribute to the overall pro-apoptotic effect of the compound.

Experimental Workflow

The preclinical evaluation of a targeted therapy like this compound typically follows a structured workflow, moving from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology Clinical_Development Clinical Development Toxicology->Clinical_Development

References

Preclinical Efficacy of OTS964 in Lung Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OTS964 is a potent and selective small molecule inhibitor targeting T-LAK cell-originated protein kinase (TOPK), also known as PBK (PDZ-binding kinase).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a wide variety of human cancers, including lung cancer, while its expression in normal adult tissues is minimal.[3][4] This differential expression makes TOPK an attractive molecular target for cancer therapy.[3] High TOPK expression has been correlated with a poor prognosis in patients with lung and breast cancer.[4][5][6] Preclinical studies have demonstrated that this compound induces potent anti-tumor effects in lung cancer models, primarily by disrupting a critical final stage of cell division, leading to apoptosis.[1][3] This paper details the preclinical findings for this compound in lung cancer, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, along with the experimental protocols utilized in these studies.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of TOPK.[1] TOPK plays a crucial role in mitosis, specifically during cytokinesis, the process where a single cell divides into two daughter cells.[1][5] Inhibition of TOPK by this compound leads to a failure in cytokinesis, resulting in cells with an intercellular bridge that cannot fully separate.[5] This cytokinesis defect ultimately triggers subsequent apoptosis (programmed cell death) in the cancer cells.[1][3][7] In addition to its primary target, this compound has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[7]

G cluster_0 This compound Action This compound This compound TOPK TOPK Kinase This compound->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Required for Apoptosis Apoptosis (Cancer Cell Death) Cytokinesis->Apoptosis Defect leads to TumorRegression Tumor Regression Apoptosis->TumorRegression

Caption: this compound inhibits TOPK, leading to cytokinesis failure and apoptosis.

In Vitro Studies

The potency of this compound has been evaluated against various human cancer cell lines. The compound demonstrates significant growth-inhibitory effects in TOPK-positive cancer cells, with 50% inhibitory concentration (IC50) values typically in the low nanomolar range.[7] In contrast, its effect on TOPK-negative cells is significantly weaker, highlighting its target-specific action.[7]

Cell LineCancer TypeIC50 (nM)Reference
LU-99 Lung Cancer7.6[7]
A549 Lung Cancer31[7]
HepG2Liver Cancer19[7]
DaudiBurkitt's Lymphoma25[7]
MIAPaca-2Pancreatic Cancer30[7]
UM-UC-3Bladder Cancer32[7]
HCT-116Colon Cancer33[7]
MKN1Stomach Cancer38[7]
MKN45Stomach Cancer39[7]
22Rv1Prostate Cancer50[7]
DU4475Breast Cancer53[7]
T47DBreast Cancer72[7]
MDAMB-231Breast Cancer73[7]
HT29Colon Cancer (TOPK-negative)290[7]

In Vivo Studies in Lung Cancer Xenograft Models

The anti-tumor efficacy of this compound has been confirmed in vivo using mouse xenograft models transplanted with the aggressive human lung cancer cell line, LU-99.[5][6] Studies have evaluated both intravenous (liposomal) and oral formulations of the drug, both of which led to the complete regression of established tumors.[3][5]

Intravenous Liposomal Formulation

Initial studies revealed that while effective, the free form of this compound could induce hematopoietic toxicity, including leukocytopenia (low white blood cell count) and thrombocytosis.[1][5] To mitigate these side effects, a liposomal formulation was developed.[1][4] This approach successfully eliminated the hematopoietic toxicity without compromising efficacy.[4][5] In a key study, intravenous administration of liposomal this compound resulted in the complete disappearance of tumors in five out of six mice.[4][5]

Oral Formulation

This compound also demonstrated remarkable efficacy when administered orally.[4][6] Daily oral administration led to complete tumor regression in all treated mice.[4][5] While this route of administration did cause transient leukocytopenia, the mice recovered within two weeks after treatment cessation.[4][5][6] The effectiveness of the oral drug was comparable to that of the liposomal formulation.[7]

ParameterIntravenous (Liposomal)Oral (Free Compound)Reference
Animal Model BALB/cSLC-nu/nu mice with LU-99 xenograftsBALB/cSLC-nu/nu mice with LU-99 xenografts[7][8]
Dosage 40 mg/kg100 mg/kg[5][8]
Dosing Schedule Twice a week for 3 weeksDaily for 2 weeks[4][5][8]
Tumor Response Complete regression in 5 of 6 miceComplete regression in 6 of 6 mice[4][5]
Toxicity No detectable toxicityTransient leukocytopenia (recovered post-treatment)[4][5]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Plating: Cancer cells are seeded in 96-well plates at a specified density (e.g., 100 μl per well) and allowed to adhere overnight.[7]

  • Compound Exposure: Cells are exposed to varying concentrations of this compound for a period of 72 hours at 37°C.[7]

  • Viability Measurement: After the incubation period, cell viability is assessed using a spectrophotometer at a wavelength of 450 nm, typically employing a colorimetric assay like WST-8.[7]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Cell Implantation: BALB/cSLC-nu/nu immunodeficient mice are subcutaneously implanted with human lung cancer cells (e.g., LU-99).[7][8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size, often around 150 mm³, before the initiation of treatment.[4][5]

  • Drug Administration: this compound is administered to cohorts of mice via the specified route (intravenous or oral) according to the dosing schedule. A control group typically receives the vehicle.[5][8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Toxicity Monitoring: Animal body weight is monitored as a general indicator of health. Blood samples may be collected to assess hematopoietic toxicity.[5]

  • Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition or regression.[8]

G cluster_1 Preclinical Study Workflow invitro In Vitro Testing (Cell Lines: LU-99, A549) ic50 Determine IC50 (7.6 - 31 nM) invitro->ic50 invivo In Vivo Xenograft Model (LU-99 in nude mice) ic50->invivo Promising results lead to oral Oral Dosing (100 mg/kg) invivo->oral iv IV Liposomal Dosing (40 mg/kg) invivo->iv regression Evaluate Tumor Regression oral->regression toxicity Assess Toxicity oral->toxicity iv->regression iv->toxicity conclusion Conclusion: Complete Tumor Regression regression->conclusion toxicity->conclusion

Caption: General workflow for preclinical evaluation of this compound in lung cancer.

Summary

Preclinical data strongly support the therapeutic potential of the TOPK inhibitor this compound for treating lung cancer.[3] It demonstrates high potency against lung cancer cell lines in vitro and achieves complete tumor regression in aggressive xenograft models through both oral and intravenous administration.[7][8] The development of a liposomal formulation successfully mitigates the hematopoietic toxicity associated with the free compound, enhancing its clinical viability.[1][5] These compelling results suggest that inhibiting TOPK with this compound is a viable and promising therapeutic strategy for human cancers, including lung cancer.[1]

References

Investigating the Efficacy of Ots964 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The serine/threonine kinase TOPK (T-LAK cell-originated protein kinase) has emerged as a promising therapeutic target in various cancers, including TNBC, owing to its overexpression in tumor tissues and its crucial role in cell cycle regulation. Ots964, a potent and selective inhibitor of TOPK, has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the efficacy of this compound in TNBC, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for triple-negative breast cancer.

Introduction to this compound and its Target: TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the MAPKK-like protein kinase family. It is highly expressed in various human cancers, including breast cancer, while its expression in normal adult tissues is limited[1][2]. Elevated TOPK expression is often correlated with poor prognosis[1]. TOPK plays a critical role in several cellular processes essential for tumor growth, including mitosis, cytokinesis, and the DNA damage response. Its overexpression is believed to contribute to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for TOPK[1]. It has been shown to be orally active and has exhibited potent anti-tumor effects in a range of cancer cell lines and in vivo models[1]. A secondary target of this compound has been identified as cyclin-dependent kinase 11 (CDK11)[1]. The primary mechanism of action of this compound involves the inhibition of TOPK's kinase activity, which leads to defects in cytokinesis, the final stage of cell division. This disruption ultimately triggers apoptosis (programmed cell death) in cancer cells[1][2].

Quantitative Data on this compound Efficacy in Triple-Negative Breast Cancer

The following table summarizes the key quantitative data regarding the efficacy of this compound in the context of triple-negative breast cancer, with a focus on the widely used MDA-MB-231 cell line.

ParameterCell LineValueReference
IC50 MDA-MB-23173 nM--INVALID-LINK--
In Vivo Efficacy Human Cancer Xenograft ModelsComplete Tumor Regression[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in triple-negative breast cancer.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on TNBC cells.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (medium with the same final concentration of DMSO) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model

This protocol describes the establishment of a TNBC xenograft model and the evaluation of this compound's anti-tumor activity.

Materials:

  • MDA-MB-231 cells

  • Matrigel

  • Female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old

  • This compound

  • Vehicle for administration (e.g., sterile saline or a liposomal formulation)

  • Calipers

  • Anesthetic

Procedure:

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group. While specific dosing can vary, a potential starting point based on preclinical studies with other cancers could be oral administration of 50-100 mg/kg/day or intravenous injection of a liposomal formulation at a lower dose[3]. The control group should receive the vehicle alone.

    • The treatment schedule can also vary, for example, daily for two weeks[3].

  • Efficacy Evaluation:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Plot the average tumor volume over time for both the treatment and control groups.

    • Statistically analyze the differences in tumor growth between the groups.

Visualizing the Mechanism and Workflow

This compound-Mediated Inhibition of the TOPK Signaling Pathway in TNBC

TOPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_topk TOPK Kinase Activity cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) ERK/MAPK ERK/MAPK Receptor Tyrosine Kinases (RTKs)->ERK/MAPK TOPK TOPK ERK/MAPK->TOPK Activates Cdk1/cyclin B1 Cdk1/cyclin B1 Cdk1/cyclin B1->TOPK Activates p-Histone H3 (Ser10) p-Histone H3 (Ser10) TOPK->p-Histone H3 (Ser10) Phosphorylates PRC1 PRC1 TOPK->PRC1 Phosphorylates Cytokinesis Failure Cytokinesis Failure TOPK->Cytokinesis Failure This compound This compound This compound->TOPK Inhibits MKLP1 MKLP1 PRC1->MKLP1 Interacts Cytokinesis Cytokinesis MKLP1->Cytokinesis Regulates Cell Proliferation Cell Proliferation Cytokinesis->Cell Proliferation Leads to Apoptosis Apoptosis Cytokinesis Failure->Apoptosis

Caption: this compound inhibits TOPK, disrupting downstream signaling and leading to cytokinesis failure and apoptosis in TNBC cells.

Experimental Workflow for Investigating this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Target Identification (TOPK in TNBC) B Compound Screening (Identification of this compound) A->B C Cell Viability Assays (e.g., MTT on MDA-MB-231) Determine IC50 B->C D Mechanism of Action Studies (Western Blot, Immunofluorescence) Confirm target engagement and cellular effects C->D E TNBC Xenograft Model Establishment (MDA-MB-231 in immunodeficient mice) D->E F Efficacy Studies (this compound treatment vs. vehicle) Tumor growth inhibition E->F G Toxicity Assessment (Body weight, clinical signs) F->G H Pharmacodynamic Analysis (Biomarker analysis in tumors) F->H I Pharmacokinetic Studies (ADME) H->I J Formulation Development (e.g., Liposomal delivery) I->J K IND-Enabling Toxicology Studies J->K

References

Methodological & Application

Application Notes and Protocols for Ots964 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of Ots964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), on cancer cell viability. The provided methodologies, data presentation tables, and visual diagrams are intended to guide researchers in pharmacology, oncology, and drug discovery.

Introduction

This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2] By inhibiting TOPK, this compound disrupts cytokinesis, leading to apoptosis in cancer cells.[3][4] It also shows inhibitory effects on cyclin-dependent kinase 11 (CDK11).[3][5] This document outlines a comprehensive protocol to determine the cytotoxic effects of this compound on cancer cell lines using a common in vitro cell viability assay.

Data Presentation

The following tables provide a summary of reported IC50 values for this compound across various cancer cell lines and a template for recording experimental data.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer31
LU-99Lung Cancer7.6
DU4475Breast Cancer53
MDA-MB-231Breast Cancer73
T47DBreast Cancer72
DaudiBurkitt's Lymphoma25
UM-UC-3Bladder Cancer32
HCT-116Colon Cancer33
MKN1Stomach Cancer38
MKN45Stomach Cancer39
HepG2Liver Cancer19
MIA PaCa-2Pancreatic Cancer30
22Rv1Prostate Cancer50
Data sourced from Selleck Chemicals.[3]

Table 2: Experimental Data Template for Cell Viability Assay

This compound Conc. (nM)Absorbance/Luminescence (Replicate 1)Absorbance/Luminescence (Replicate 2)Absorbance/Luminescence (Replicate 3)MeanStandard Deviation% Viability
0 (Vehicle)100
1
10
50
100
250
500
1000

Experimental Protocols

Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The choice of assay may depend on laboratory equipment and throughput requirements.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3][7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 1 nM to 1000 nM). Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[8][9] The "add-mix-measure" format is simple and well-suited for high-throughput screening.[8][10]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence readings[10]

  • CellTiter-Glo® Reagent (Promega)[8][9]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of this compound to the wells. Include vehicle control and blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[9][11]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][11]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

This compound Signaling Pathway

Ots964_Signaling_Pathway cluster_cell Cancer Cell This compound This compound TOPK TOPK This compound->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Promotes Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to

Caption: this compound inhibits TOPK, leading to cytokinesis failure and subsequent apoptosis in cancer cells.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound serial dilutions incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (2-4h for MTT, 10 min for CTG) add_reagent->incubate3 read Read Absorbance/Luminescence incubate3->read analyze Analyze Data (Calculate % Viability and IC50) read->analyze end End analyze->end

Caption: A generalized workflow for determining cell viability after treatment with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ots964, a potent dual inhibitor of T-Lymphokine-activated Killer Cell-originated Protein Kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11), in various cell culture experiments. The provided protocols and concentration guidelines are based on published research findings.

Introduction

This compound is an orally active and selective small molecule inhibitor with demonstrated efficacy in preclinical cancer models. Its primary targets, TOPK and CDK11, are serine/threonine kinases implicated in several cancer-promoting processes. TOPK is involved in cytokinesis, and its overexpression is associated with poor prognosis in various cancers. CDK11 plays a crucial role in transcription and mRNA splicing. By inhibiting these targets, this compound induces cytokinesis defects, leading to apoptosis and suppression of tumor growth. It has also been shown to induce autophagy in certain cancer cell types.[1][2][3]

Data Presentation: Recommended Concentrations

The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. The following table summarizes the half-maximal inhibitory concentrations (IC50) for growth inhibition in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Incubation Time
LU-99Lung Cancer7.672 h
HepG2Liver Cancer1972 h
DaudiBurkitt's Lymphoma2572 h
A549Lung Cancer3172 h
UM-UC-3Bladder Cancer3272 h
HCT-116Colon Cancer3372 h
MKN1Stomach Cancer3872 h
MKN45Stomach Cancer3972 h
22Rv1Prostate Cancer5072 h
DU4475Breast Cancer5372 h
T47DBreast Cancer7272 h
MDA-MB-231Breast Cancer7372 h
HT29Colon Cancer (TOPK-negative)29072 h

Data compiled from multiple sources.[1][4]

For specific cellular assays, the following concentrations have been reported to be effective:

AssayCell LineConcentrationIncubation TimeObserved Effect
Cell Proliferation LU-9910 nM48 hSuppression of cancer cell proliferation.[2][5]
Apoptosis Induction LU-9910 nM48 hIncreased cancer cell death.[2][5]
Autophagy Induction Hs683, H40.1 - 2 µM24 - 48 hDose-dependent increase in LC3-II and decrease in p62 expression.[2][6]
TOPK Inhibition T47D, LU-99Not specifiedNot specifiedDecrease in autophosphorylation of TOPK (Thr9) and phosphorylation of histone H3 (Ser10).[3]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures.[4][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 value for your specific cell line.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Autophagy Markers

This protocol is designed to assess the induction of autophagy by this compound.[2][5]

Materials:

  • Cancer cell lines (e.g., Hs683, H4)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2 µM) and a vehicle control (DMSO) for 24 to 48 hours.[2][5]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of LC3-II/LC3-I and p62.

Mandatory Visualizations

Signaling Pathway of this compound Action

Ots964_Signaling_Pathway cluster_targets Primary Targets cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound TOPK TOPK This compound->TOPK inhibition CDK11 CDK11 This compound->CDK11 inhibition Autophagy Autophagy This compound->Autophagy induces Cytokinesis Cytokinesis TOPK->Cytokinesis Cytokinesis_Defects Cytokinesis Defects TOPK->Cytokinesis_Defects Transcription_Splicing Transcription & mRNA Splicing CDK11->Transcription_Splicing Cytokinesis->Cytokinesis_Defects Apoptosis Apoptosis Cytokinesis_Defects->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of this compound adhere->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Read absorbance at 570 nm mtt_assay->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow for determining the IC50 of this compound.

Important Considerations

  • Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Cell Line Specificity: The sensitivity to this compound can vary widely between different cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.

  • Off-Target Effects: While this compound is a selective inhibitor, potential off-target effects should be considered, especially at higher concentrations.[8]

  • Drug Resistance: Overexpression of ABCG2 has been shown to confer resistance to this compound.[7][9] This should be taken into account when working with cell lines known to express this transporter.

References

Application Notes and Protocols for Ots964 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Ots964 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK) and Cyclin-dependent kinase 11 (CDK11), making it a valuable tool in cancer research and drug development.[1][2][3][4] Proper preparation and storage of the stock solution are crucial for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

For consistent and accurate experimental outcomes, it is imperative to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound and its hydrochloride salt. Note that this compound is available as a free base and as a hydrochloride salt, which have different molecular weights. Ensure you are using the correct molecular weight for your calculations based on the form of the compound you have.

ParameterThis compoundThis compound HydrochlorideSource(s)
Molecular Formula C23H24N2O2SC23H25ClN2O2S[3][5]
Molecular Weight 392.51 g/mol 428.97 g/mol [1][3][5]
Solubility in DMSO Soluble≥ 83.33 mg/mL (194.26 mM)[1][3]
Recommended Storage of Powder -20°C for up to 3 years-20°C for up to 3 years[2]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year-80°C for up to 2 years; -20°C for up to 1 year[1]

Note on DMSO Quality: The solubility of this compound can be significantly impacted by the quality of the DMSO. It is strongly recommended to use a new, unopened bottle of anhydrous, high-purity DMSO to minimize the presence of water, which can reduce the solubility of the compound.[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. If you are using the free base form of this compound, adjust the mass accordingly using its specific molecular weight.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Determine the Required Mass:

    • To prepare 1 mL of a 10 mM this compound hydrochloride stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 428.97 g/mol x 1000 mg/g = 4.29 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 4.29 mg of this compound hydrochloride powder into the tared tube.

  • Adding the Solvent:

    • Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve with vortexing, sonication in a water bath for 5-10 minutes at room temperature can be used to aid dissolution.[6]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • For long-term storage (up to 2 years), store the aliquots at -80°C.[1]

    • For shorter-term storage (up to 1 year), aliquots can be stored at -20°C.[1]

    • Before use, thaw an aliquot at room temperature and gently vortex before making further dilutions in your desired cell culture medium or buffer.

Caution: DMSO is known to have biological effects and can alter signaling pathways in some cell lines.[7][8] It is crucial to include a vehicle control (DMSO alone at the same final concentration as used for the this compound treatment) in all experiments to account for any solvent-specific effects.

Visualizing the Mechanism of Action

To understand the cellular context in which this compound functions, the following diagrams illustrate the experimental workflow for preparing the stock solution and the primary signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Experimental workflow for this compound stock solution preparation.

G cluster_outcome Cellular Outcome of Inhibition This compound This compound TOPK TOPK This compound->TOPK inhibits CDK11 CDK11 This compound->CDK11 inhibits Downstream Downstream Effectors (e.g., p-pRb, p-Histone H3) TOPK->Downstream CDK11->Downstream Cytokinesis Cytokinesis Downstream->Cytokinesis regulates Proliferation Cell Proliferation Downstream->Proliferation promotes Apoptosis Apoptosis Cytokinesis->Proliferation

Simplified signaling pathway of this compound.

References

Liposomal Formulation Protocol for In Vivo Delivery of Ots964: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ots964 is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers and is correlated with poor prognosis. This compound exerts its anticancer effects by inducing cytokinesis failure, leading to apoptosis in cancer cells.[1] While the free form of this compound has demonstrated significant antitumor activity, it has also been associated with hematopoietic toxicity, including leukocytopenia and thrombocytosis.[1] To mitigate these adverse effects and improve the therapeutic index of the drug, a liposomal formulation of this compound has been developed. This liposomal delivery system has been shown to abrogate the hematopoietic toxicity of the free drug while maintaining, and in some cases enhancing, its potent in vivo antitumor efficacy, leading to complete tumor regression in preclinical models.[1][2]

These application notes provide a detailed protocol for the preparation, characterization, and in vivo administration of a liposomal formulation of this compound.

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of TOPK. TOPK is a key regulator of mitosis, particularly in the final stages of cell division (cytokinesis). Inhibition of TOPK by this compound disrupts the formation of the midbody and leads to failed cytokinesis, resulting in multinucleated cells that subsequently undergo apoptosis.[1]

TOPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases (RTKs)->MAPK Pathway TOPK TOPK MAPK Pathway->TOPK Cdk1/cyclin B Cdk1/cyclin B Cdk1/cyclin B->TOPK PRC1 PRC1 Phosphorylation TOPK->PRC1 MKLP1 MKLP1 Phosphorylation TOPK->MKLP1 Cytokinesis Cytokinesis PRC1->Cytokinesis MKLP1->Cytokinesis Cell Proliferation Cell Proliferation Cytokinesis->Cell Proliferation Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound This compound Inhibition_Point This compound->Inhibition_Point Inhibition_Point->TOPK Cytokinesis_Inhibition Cytokinesis_Inhibition Inhibition_Point->Cytokinesis_Inhibition Cytokinesis_Inhibition->Cytokinesis Cytokinesis_Inhibition->Apoptosis Cytokinesis_Inhibition->Cell Cycle Arrest

Caption: TOPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials
  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Drug:

    • This compound

  • Solvents:

  • Buffers and Reagents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer

    • Sucrose (B13894)

    • Sterile water for injection

Equipment
  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer (optional)

Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion Method

This protocol describes the preparation of unilamellar liposomes with a final lipid concentration of approximately 10-20 mg/mL.

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A common molar ratio for stable liposomes is approximately 55:40 (DPPC:Cholesterol).

    • Add DSPE-PEG2000 to the lipid mixture. The amount of PEGylated lipid can be varied (e.g., 1-5 mol%) to optimize circulation half-life.

    • Add this compound to the lipid mixture. The drug-to-lipid ratio should be optimized; a starting point could be a 1:10 to 1:20 weight ratio.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C, so 45-50°C is suitable).

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile PBS pH 7.4 or a sucrose solution for lyophilization) pre-warmed to a temperature above the lipid phase transition temperature.

    • Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with two stacked 100 nm pore size polycarbonate membranes.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membranes 10-15 times. This process should be performed at a temperature above the lipid phase transition temperature.

    • The resulting solution should be a translucent suspension of small unilamellar vesicles (SUVs).

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomal this compound suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose) can be considered.

Physicochemical Characterization
ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential DLS with an electrode-10 to -30 mV
Encapsulation Efficiency (%) HPLC or UV-Vis Spectroscopy> 85%

Protocol for Determining Encapsulation Efficiency:

  • Take a known volume of the liposomal formulation.

  • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. This will give the total drug concentration (Ctotal).

  • Separate the unencapsulated drug from the liposomes using a separation technique like size exclusion chromatography or ultracentrifugation. Measure the concentration of the free drug in the supernatant/eluate (Cfree).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Ctotal - Cfree) / Ctotal] * 100

In Vivo Efficacy Studies

The following is a general workflow for evaluating the in vivo efficacy of liposomal this compound in a tumor xenograft model.

InVivo_Workflow cluster_preclinical_model Preclinical Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., LU-99) Animal_Inoculation Subcutaneous Inoculation of Cancer Cells into Mice Cell_Culture->Animal_Inoculation Tumor_Growth Tumor Growth Monitoring Animal_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Liposomal_this compound Liposomal this compound Administration (i.v.) Randomization->Liposomal_this compound Control_Groups Control Groups (e.g., Vehicle, Free this compound) Randomization->Control_Groups Tumor_Volume Tumor Volume Measurement Liposomal_this compound->Tumor_Volume Body_Weight Body Weight Monitoring Liposomal_this compound->Body_Weight Control_Groups->Tumor_Volume Control_Groups->Body_Weight Endpoint Endpoint: Tumor Regression/ Sacrifice and Tissue Collection Tumor_Volume->Endpoint Hematology Hematological Analysis Body_Weight->Hematology Hematology->Endpoint

Caption: Experimental workflow for in vivo delivery of liposomal this compound.

In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data for liposomal this compound in a lung cancer xenograft model (LU-99).

Treatment GroupDose and ScheduleTumor ResponseHematopoietic ToxicityReference
Liposomal this compound 40 mg/kg, i.v., twice weekly for 3 weeksComplete tumor regression in 5 out of 6 mice.No detectable toxicity.[2]
Free this compound 50 or 100 mg/kg/day, oral, for 2 weeksComplete tumor regression.Transient leukocytopenia.[2]
Vehicle Control -Progressive tumor growth.Not applicable.[2]

Conclusion

The liposomal formulation of this compound represents a promising strategy for the clinical development of this potent TOPK inhibitor. By encapsulating this compound within liposomes, the hematopoietic toxicity associated with the free drug can be effectively mitigated without compromising its significant antitumor efficacy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the formulation and preclinical evaluation of liposomal this compound for cancer therapy. Further optimization of the liposomal formulation and extensive preclinical testing are warranted to advance this promising therapeutic agent toward clinical trials.

References

Application Notes and Protocols: Detection of p-TOPK Inhibition by Ots964 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitotic progression.[1][2] Overexpression of TOPK is a characteristic feature of many human cancers, making it a compelling target for cancer therapy.[2][3] Ots964 is a potent and selective small molecule inhibitor of TOPK with a reported IC50 of 28 nM.[4][5][6] By inhibiting the kinase activity of TOPK, this compound can induce cytokinesis defects and subsequent apoptosis in cancer cells, leading to tumor regression in preclinical models.[3] This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of TOPK at Threonine 9 (p-TOPK) following treatment with this compound, a key indicator of target engagement and inhibition.

Signaling Pathway and Mechanism of Action

TOPK is a member of the MAPKK family and is involved in activating downstream signaling pathways, including the MAPK/ERK pathway.[1][7] Its activation, often through phosphorylation, is critical for its function in promoting cell proliferation and survival. This compound acts as a direct inhibitor of TOPK's kinase activity. By binding to TOPK, this compound prevents the phosphorylation of TOPK itself (autophosphorylation) and its downstream substrates, thereby disrupting the signaling cascade that contributes to tumorigenesis.

TOPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors TOPK TOPK Growth_Factors->TOPK Mitogens Mitogens Mitogens->TOPK Cell_Cycle_Progression Cell Cycle Progression Proliferation Proliferation Apoptosis_Inhibition Apoptosis Inhibition pTOPK p-TOPK (Active) TOPK->pTOPK Phosphorylation Downstream_Signaling Downstream Signaling (e.g., p38, JNK, Erk) pTOPK->Downstream_Signaling This compound This compound This compound->TOPK Inhibition Downstream_Signaling->Cell_Cycle_Progression Downstream_Signaling->Proliferation Downstream_Signaling->Apoptosis_Inhibition

Caption: TOPK signaling pathway and inhibition by this compound.

Experimental Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the Western blot analysis of p-TOPK after this compound treatment.

ParameterConditionExpected Outcome
Cell Line Cancer cell line with known TOPK expression (e.g., HCT116, A549, LU-99)High basal p-TOPK levels in untreated cells.
This compound Concentration 10 nM - 2 µM[5][6]Dose-dependent decrease in p-TOPK levels.
Treatment Duration 24 - 48 hours[5][6]Time-dependent decrease in p-TOPK levels.
Primary Antibody Anti-Phospho-PBK/TOPK (Thr9)Specific detection of the phosphorylated form of TOPK.
Loading Control Anti-GAPDH or Anti-β-actinConsistent band intensity across all lanes.
Total TOPK Control Anti-PBK/TOPKTo assess if this compound treatment affects total TOPK protein levels.

Detailed Experimental Protocol

This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to assess the effect of this compound on TOPK phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells - Treat with this compound and controls Lysis 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Prepare protein samples - Run gel electrophoresis Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - p-TOPK, Total TOPK, Loading Control Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - ECL substrate and imaging Secondary_Ab->Detection Analysis 10. Data Analysis - Densitometry Detection->Analysis

Caption: Western blot workflow for p-TOPK detection.

Cell Culture and Treatment
  • Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 2 µM) for the desired time period (e.g., 24 or 48 hours).

  • Include a vehicle control (e.g., DMSO) and an untreated control.

Cell Lysis
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE
  • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

Blocking
  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation
  • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Suggested antibodies and dilutions:

    • Anti-Phospho-PBK/TOPK (Thr9) : (e.g., 1:1000 dilution)[9]

    • Anti-PBK/TOPK : (e.g., 1:1000 dilution)[10]

    • Loading Control (e.g., Anti-GAPDH or Anti-β-actin) : (e.g., 1:1000 - 1:10,000 dilution)

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Secondary Antibody Incubation
  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature with gentle agitation.

Detection
  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the p-TOPK band intensity to the total TOPK or loading control band intensity to determine the relative change in phosphorylation.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Regression with Ots964 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ots964 is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers, including lung and triple-negative breast cancer, while its expression in normal adult tissues is limited.[2][3][4] High TOPK expression is often correlated with a poor prognosis.[2][4] this compound also demonstrates inhibitory activity against cyclin-dependent kinase 11 (CDK11).[5][6][7] The primary mechanism of action of this compound involves the induction of cytokinesis failure in cancer cells, leading to apoptosis.[1][3] Preclinical studies in xenograft models of human cancers have shown that this compound can induce complete tumor regression when administered orally or intravenously.[1][2][5] To mitigate hematopoietic toxicity observed with the free compound, a liposomal formulation of this compound has been developed, demonstrating high efficacy with reduced side effects.[1][2]

This document provides detailed application notes and protocols for the in vivo imaging of tumor regression following this compound treatment. It covers positron emission tomography (PET) for target engagement and biodistribution studies, as well as bioluminescence and fluorescence imaging for monitoring tumor growth and therapeutic response.

Key Applications of In Vivo Imaging with this compound

  • Monitoring Tumor Growth and Regression: Longitudinally track tumor volume and viability in preclinical models treated with this compound using non-invasive imaging techniques like bioluminescence and fluorescence imaging.

  • Assessing Target Engagement: Utilize PET imaging with a radiolabeled this compound analog, [18F]FE-OTS964, to visualize and quantify TOPK expression and target engagement within the tumor in vivo.

  • Evaluating Therapeutic Efficacy: Quantitatively assess the anti-tumor effects of different this compound formulations (e.g., free compound vs. liposomal) and dosing regimens.

  • Pharmacodynamic and Pharmacokinetic Studies: Investigate the biodistribution, tumor accumulation, and clearance of this compound and its analogs.

Data Presentation

Quantitative Data from Preclinical Studies
ParameterAnimal ModelCancer TypeTreatmentRouteResultReference
Tumor Growth Inhibition Mouse Xenograft (LU-99)Human Lung CancerLiposomal this compound (Dose not specified)IntravenousComplete tumor regression in 5 out of 6 mice.[2][4]
Tumor Growth Inhibition Mouse Xenograft (LU-99)Human Lung CancerThis compound (100 mg/kg/day for 2 weeks)OralComplete tumor regression in all 6 mice.[2][4]
Tumor Growth Inhibition Mouse XenograftMultiple MyelomaThis compound (100 mg/kg, 5 days/week)Oral48%-81% reduction in tumor size compared to control.[8]
Radiotracer Tumor Uptake NSG Mouse Xenograft (U87)Human Glioblastoma[18F]FE-OTS964Intravenous3.06 ± 0.30 %ID/cc (in vivo PET)[9][10]
Radiotracer Tumor Uptake NSG Mouse Xenograft (U87)Human Glioblastoma[18F]FE-OTS964Intravenous3.56 ± 0.27 %ID/g (ex vivo biodistribution)[10]
Target Blocking NSG Mouse Xenograft (U87)Human Glioblastoma[18F]FE-OTS964 with excess OTS541IntravenousTumor uptake reduced to 1.40 ± 0.42 %ID/cc (in vivo PET)[9][10]

Signaling Pathway and Experimental Workflows

Ots964_Mechanism_of_Action This compound Mechanism of Action This compound This compound TOPK TOPK (T-LAK cell-originated protein kinase) This compound->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Promotes Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

This compound Mechanism of Action

InVivo_Imaging_Workflow General In Vivo Imaging Workflow for this compound Studies cluster_setup Experiment Setup cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Establish Xenograft Tumor Model (e.g., LU-99, U87) Tumor_Growth Allow Tumors to Reach Desired Size Animal_Model->Tumor_Growth Treatment_Group Administer this compound (Oral or IV Liposomal) Tumor_Growth->Treatment_Group Control_Group Administer Vehicle Control Tumor_Growth->Control_Group Longitudinal_Imaging Perform Longitudinal Imaging (e.g., 2x/week) Treatment_Group->Longitudinal_Imaging Control_Group->Longitudinal_Imaging BLI_FLI Bioluminescence/ Fluorescence Imaging Quantification Quantify Signal (Photons/sec or %ID/g) BLI_FLI->Quantification PET PET Imaging ([18F]FE-OTS964) PET->Quantification Longitudinal_Imaging->BLI_FLI Longitudinal_Imaging->PET Tumor_Volume Correlate with Tumor Volume (Calipers) Quantification->Tumor_Volume Statistical_Analysis Statistical Analysis Tumor_Volume->Statistical_Analysis

General In Vivo Imaging Workflow

Experimental Protocols

Protocol 1: Monitoring Tumor Regression with Bioluminescence Imaging (BLI)

This protocol is adapted for monitoring the therapeutic efficacy of this compound on xenograft tumors expressing a luciferase reporter gene.

1. Materials:

  • Tumor cells stably expressing luciferase (e.g., U87-luc, LU-99-luc).

  • Immunocompromised mice (e.g., Athymic Nude or NSG).

  • This compound (free compound or liposomal formulation).

  • Vehicle control.

  • D-luciferin potassium salt (e.g., 150 mg/kg in sterile PBS).

  • Isoflurane (B1672236) anesthesia system.

  • In vivo imaging system (IVIS) equipped for bioluminescence.

  • Sterile syringes and needles.

2. Animal Model Preparation:

  • Subcutaneously inject the luciferase-expressing tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of the mice.

  • Monitor tumor growth using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

3. Treatment Administration:

  • Administer this compound or vehicle control according to the desired dosing schedule. For example:

    • Oral: 100 mg/kg daily for 14 days.

    • Intravenous (Liposomal): Administer via tail vein, for instance, twice a week for three weeks.

4. Bioluminescence Imaging Procedure:

  • Anesthetize mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Intraperitoneally inject D-luciferin (150 mg/kg).

  • Wait for substrate distribution (typically 5-10 minutes).

  • Place the anesthetized mouse in the imaging chamber of the IVIS.

  • Acquire bioluminescence images. Typical settings include an open emission filter, medium binning, and an exposure time of 1 second to 1 minute, depending on signal intensity.

  • Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor progression or regression.

5. Data Analysis:

  • Using the imaging software, draw regions of interest (ROIs) around the tumors.

  • Quantify the bioluminescent signal (total flux in photons/second).

  • Plot tumor growth curves based on the bioluminescent signal over time for both treatment and control groups.

  • Calculate tumor growth inhibition (TGI) at the end of the study.

Protocol 2: PET Imaging of TOPK Expression with [18F]FE-OTS964

This protocol describes the use of a radiolabeled this compound analog for in vivo PET imaging in a glioblastoma xenograft model.[9][10]

1. Materials:

  • U87 glioblastoma cells.

  • NSG mice.

  • [18F]FE-OTS964 radiotracer.

  • This compound or a related compound (e.g., OTS514) for blocking studies.

  • MicroPET/CT scanner.

  • Isoflurane anesthesia system.

  • Sterile syringes and needles.

2. Animal Model Preparation:

  • Generate tumors in NSG mice by subcutaneous injection of U87 glioblastoma cells.[9][10]

  • Allow tumors to grow to an appropriate size for imaging.

3. PET/CT Imaging Procedure:

  • Anesthetize the tumor-bearing mouse with isoflurane.

  • Perform a baseline CT scan for anatomical reference.

  • Administer [18F]FE-OTS964 via tail vein injection.

  • Acquire dynamic or static PET images at a specified time point post-injection (e.g., 1 hour).

  • For blocking studies, co-inject an excess of a non-radiolabeled TOPK inhibitor (e.g., OTS541) with the [18F]FE-OTS964 to confirm target-specific uptake.[9][10]

4. Data Analysis:

  • Reconstruct the PET and CT images.

  • Co-register the PET and CT images for anatomical localization of the radiotracer signal.

  • Draw volumes of interest (VOIs) over the tumor and other organs of interest (e.g., muscle, liver) on the co-registered images.

  • Quantify the radioactivity concentration in the VOIs.

  • Calculate the uptake of the radiotracer, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or per cubic centimeter (%ID/cc).[9][10]

  • Compare tumor uptake between unblocked and blocked animals to determine the specificity of the radiotracer.

Protocol 3: Monitoring Tumor Response with Fluorescence Imaging

This protocol is suitable for monitoring tumors expressing a fluorescent protein (e.g., GFP, RFP) or for use with a tumor-targeted fluorescent probe.

1. Materials:

  • Tumor cells stably expressing a fluorescent protein or a tumor-targeting fluorescent probe.

  • Immunocompromised mice.

  • This compound (free compound or liposomal formulation).

  • Vehicle control.

  • In vivo fluorescence imaging system.

  • Isoflurane anesthesia system.

2. Animal Model and Treatment:

  • Follow the same procedures for animal model preparation and treatment as described in Protocol 1.

3. Fluorescence Imaging Procedure:

  • Anesthetize the mouse with isoflurane.

  • Place the mouse in the fluorescence imaging system.

  • Excite the fluorophore using the appropriate wavelength and capture the emission signal with the corresponding filter.

  • Acquire images at regular intervals throughout the treatment period.

4. Data Analysis:

  • Define ROIs over the tumor and a non-tumor area for background correction.

  • Quantify the fluorescence intensity within the tumor (e.g., average radiant efficiency).

  • Plot the change in fluorescence intensity over time to monitor tumor response to this compound treatment.

Conclusion

In vivo imaging is an indispensable tool for the preclinical evaluation of novel anticancer agents like this compound. The protocols outlined above provide a framework for utilizing PET, bioluminescence, and fluorescence imaging to non-invasively monitor tumor regression, assess target engagement, and evaluate the therapeutic efficacy of this compound. These methods allow for longitudinal studies in the same animal, reducing animal numbers and providing more robust data for the development of this promising TOPK inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ots964-Induced Hematopoietic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hematopoietic toxicity associated with the investigational anti-cancer agent, Ots964.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11).[1]

  • TOPK (PBK): This serine/threonine kinase is highly expressed in a variety of cancer cells but rarely in normal adult tissues. It plays a crucial role in mitosis, particularly in cytokinesis, the final stage of cell division. Inhibition of TOPK leads to defects in cytokinesis, ultimately causing apoptosis in cancer cells.[1][2][3][4]

  • CDK11: This kinase is involved in the regulation of transcription and pre-mRNA splicing.[5][6][7][8][9] Inhibition of CDK11 can disrupt these fundamental cellular processes, contributing to the anti-cancer effects of this compound.

Q2: What are the observed hematopoietic toxicities of this compound?

When administered in its free, non-liposomal form, this compound has been shown to cause hematopoietic adverse reactions, including leukocytopenia (a decrease in white blood cells) and thrombocytosis (an increase in platelets).[1] These toxicities can limit the therapeutic window of the drug.

Q3: What is the primary strategy to overcome this compound-induced hematopoietic toxicity?

The most effective strategy to mitigate the hematopoietic toxicity of this compound is the use of a liposomal formulation .[1][10][11] Encapsulating this compound within liposomes has been demonstrated to effectively eliminate the adverse hematopoietic effects observed with the free drug in preclinical models, without compromising its anti-tumor efficacy.[1]

Q4: How does liposomal encapsulation reduce the hematopoietic toxicity of this compound?

Liposomal delivery alters the pharmacokinetic and biodistribution profile of this compound. The lipid bilayer of the liposome (B1194612) shields the drug from immediate interaction with hematopoietic stem and progenitor cells in the bone marrow. This targeted delivery approach is thought to reduce the exposure of these sensitive cells to the cytotoxic effects of this compound, thereby preventing the observed toxicities.

Troubleshooting Guide: Working with Liposomal this compound

This guide addresses potential issues researchers may encounter when preparing and using liposomal this compound to mitigate hematopoietic toxicity.

Issue Potential Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in liposomes. Suboptimal lipid composition: The choice of lipids and their ratios is critical for stable drug encapsulation.While the exact clinical formulation is proprietary, a common starting point for liposomal drug delivery includes a combination of phospholipids (B1166683) (e.g., DMPC, DMPG), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000). Experiment with different molar ratios to optimize encapsulation.
Incorrect drug-to-lipid ratio: A high drug-to-lipid ratio can lead to drug precipitation and poor encapsulation.Start with a lower drug-to-lipid ratio and incrementally increase it to find the optimal loading capacity without compromising liposome stability.
Inefficient hydration of the lipid film: Incomplete hydration results in the formation of large, multilamellar vesicles with low encapsulation volume.Ensure the hydrating buffer is at a temperature above the phase transition temperature (Tc) of the lipids. Gentle agitation during hydration can also improve the process.
High polydispersity (uneven size) of prepared liposomes. Inadequate sizing method: Both extrusion and sonication require careful optimization to achieve a uniform liposome size distribution.For Extrusion: Ensure the polycarbonate membranes are properly seated in the extruder. Perform a sufficient number of passes (typically 10-20) through the membrane to achieve a homogenous size. For Sonication: Use a probe sonicator with optimized power and duration settings. Avoid overheating the sample, which can degrade both the lipids and the drug.
Precipitation of this compound during liposome preparation. Poor solubility of this compound in the aqueous phase: this compound is a hydrophobic molecule.Ensure that the pH of the hydration buffer is optimized for this compound solubility. The use of a small amount of a pharmaceutically acceptable co-solvent in the initial drug-lipid mixture might be considered, but must be carefully evaluated for its impact on liposome stability and toxicity.
Observed hematopoietic toxicity despite using a liposomal formulation. Leakage of this compound from liposomes: An unstable liposomal formulation can release the drug prematurely into circulation.Evaluate the stability of your liposomal formulation in vitro by measuring drug release over time in a relevant biological buffer (e.g., PBS with 10% serum). Adjust the lipid composition, particularly the cholesterol content, to improve membrane rigidity and reduce leakage.
Presence of a significant fraction of unencapsulated this compound: Incomplete removal of free drug after preparation will lead to toxicity.After liposome preparation, it is crucial to remove any unencapsulated this compound. This can be achieved through methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Experimental Protocols

General Protocol for the Preparation of Liposomal this compound

This protocol provides a general framework for the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion. Researchers should optimize the specific parameters for their experimental needs.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) - DMPC, 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) - DMPG)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] - DSPE-PEG2000)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., sterile phosphate-buffered saline - PBS, pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator or probe sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the desired lipids (e.g., DMPC, DMPG, Cholesterol, DSPE-PEG2000) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The temperature of the water bath should be kept just above the boiling point of the solvent.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Gently agitate the flask by hand or on a rotary shaker (without vacuum) at a temperature above the Tc to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Sizing by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane by applying pressure.

    • Repeat the extrusion process for a sufficient number of passes (e.g., 11-21 times) to obtain a suspension of unilamellar vesicles (LUVs) with a uniform size.

  • Purification:

    • Remove any unencapsulated this compound from the liposome suspension using a suitable method such as dialysis against the hydration buffer or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent.

    • Calculate the encapsulation efficiency.

Protocol for In Vivo Assessment of Hematopoietic Toxicity

This protocol outlines a general method to compare the hematopoietic toxicity of free this compound and liposomal this compound in a murine model.

Materials:

  • Healthy, immunocompetent mice (e.g., C57BL/6)

  • Free this compound in a suitable vehicle

  • Liposomal this compound formulation

  • Vehicle control

  • Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

  • Automated hematology analyzer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Randomly assign mice to treatment groups (e.g., Vehicle control, Free this compound, Liposomal this compound).

  • Dosing:

    • Administer the respective treatments to the mice via the intended route (e.g., intravenous injection). The dosage and frequency should be based on prior efficacy studies.

  • Blood Collection:

    • Collect peripheral blood samples from the mice at predetermined time points post-treatment (e.g., Day 3, 7, 14, and 21). A baseline blood sample should be collected before the start of the treatment.

  • Hematological Analysis:

    • Analyze the collected blood samples using an automated hematology analyzer to determine complete blood counts (CBC), including:

      • White blood cell (WBC) count and differential

      • Red blood cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelet (PLT) count

  • Data Analysis:

    • Compare the hematological parameters between the different treatment groups at each time point.

    • Statistically analyze the data to determine if there are significant differences in hematopoietic toxicity between free this compound and liposomal this compound.

Quantitative Data Summary

Parameter Free this compound Liposomal this compound Reference
In Vivo Hematopoietic Toxicity Leukocytopenia and thrombocytosis observed.No significant hematopoietic toxicity observed.[1]
In Vivo Anti-Tumor Efficacy (LU-99 Xenograft Model) Complete tumor regression.Complete tumor regression.[1]

Visualizations

Signaling Pathways

Ots964_Mechanism_of_Action cluster_topk TOPK Pathway cluster_cdk11 CDK11 Pathway This compound This compound TOPK TOPK (PBK) This compound->TOPK CDK11 CDK11 This compound->CDK11 Apoptosis Apoptosis TOPK->Apoptosis PRC1 PRC1 TOPK->PRC1 p97 p97 TOPK->p97 SF3B1 SF3B1 CDK11->SF3B1 RNAPolII RNA Pol II CTD CDK11->RNAPolII Cytokinesis Cytokinesis CellDivision Normal Cell Division Transcription Transcription Transcription->Apoptosis GeneExpression Proper Gene Expression Splicing pre-mRNA Splicing Splicing->Apoptosis Liposomal_Ots964_Workflow Start Start LipidFilm 1. Lipid Film Formation (this compound + Lipids) Start->LipidFilm Hydration 2. Hydration (forms MLVs) LipidFilm->Hydration Sizing 3. Sizing (Extrusion/Sonication) Hydration->Sizing Purification 4. Purification (Removal of free drug) Sizing->Purification Characterization 5. Characterization (Size, Zeta, Encapsulation) Purification->Characterization InVivo 6. In Vivo Studies (Toxicity & Efficacy) Characterization->InVivo End End InVivo->End Toxicity_Mitigation_Logic Freethis compound Free this compound HSC Hematopoietic Stem Cells Freethis compound->HSC Direct Exposure Efficacy Anti-Tumor Efficacy Freethis compound->Efficacy Liposomalthis compound Liposomal this compound Liposomalthis compound->HSC Shielded Exposure Liposomalthis compound->Efficacy Toxicity Hematopoietic Toxicity HSC->Toxicity NoToxicity Reduced/No Toxicity HSC->NoToxicity

References

Technical Support Center: Overcoming Acquired Resistance to Ots964 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Ots964, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor. The primary mechanism of acquired resistance identified is the overexpression and increased activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

Frequently Asked Questions (FAQs)

Q1: My cancer cells have developed resistance to this compound. What is the most likely mechanism?

A1: The most prominently reported mechanism of acquired resistance to this compound is the overexpression of multidrug resistance (MDR)-associated ABC transporters, specifically ABCG2 (also known as BCRP) and ABCB1 (also known as P-glycoprotein).[1][2][3][4][5][6] These transporters are ATP-dependent efflux pumps that actively remove this compound from the cancer cells, thereby reducing its intracellular concentration and limiting its therapeutic efficacy.[1][3][4][6]

Q2: How can I determine if ABC transporters are responsible for the observed this compound resistance in my cell line?

A2: You can investigate the involvement of ABC transporters through several experimental approaches:

  • Co-treatment with ABC Transporter Inhibitors: Culture your this compound-resistant cells with this compound in the presence of a known ABCG2 inhibitor (e.g., Ko143) or an ABCB1 inhibitor (e.g., verapamil).[1][2][7] A significant re-sensitization to this compound in the presence of the inhibitor strongly suggests the involvement of the corresponding transporter.

  • Western Blot Analysis: Compare the protein expression levels of ABCG2 and ABCB1 in your resistant cell line versus the parental, sensitive cell line. A significant upregulation of these transporters in the resistant line is a key indicator.[1][2][3]

  • Drug Accumulation Assay: Measure the intracellular accumulation of a fluorescent substrate of the suspected transporter (e.g., tritium-labeled mitoxantrone (B413) for ABCG2 or tritium-labeled paclitaxel (B517696) for ABCB1) in both sensitive and resistant cells.[1][2][3] Lower accumulation in resistant cells, which can be reversed by a specific inhibitor, points to increased efflux activity.

  • ATPase Activity Assay: Since ABC transporters utilize ATP hydrolysis to pump out substrates, you can measure the ATPase activity of membrane vesicles from your cells in the presence of this compound.[1][2][3] this compound has been shown to stimulate the ATPase activity of both ABCG2 and ABCB1 in a concentration-dependent manner.[1][2][3]

Q3: Can this compound treatment itself induce the expression of these ABC transporters?

A3: Yes, studies have shown that treatment with this compound can upregulate the protein expression of both ABCG2 and ABCB1.[1][2][3] This suggests that the drug itself can contribute to the development of resistance by inducing the expression of the very transporters that efflux it.

Q4: Are there any known off-targets of this compound that could contribute to resistance?

A4: While originally identified as a TOPK inhibitor, this compound has been shown to inhibit other kinases, such as CDK11.[8][9] However, the primary described mechanism of acquired resistance is not related to off-target effects but rather to the drug efflux by ABC transporters.[1][2] Resistance mechanisms involving alterations in downstream signaling pathways or mutations in the primary target have not been as extensively documented for this compound as the role of ABC transporters.

Troubleshooting Guide

Issue 1: I am observing a gradual decrease in the efficacy of this compound over time in my long-term cell culture experiments.

  • Possible Cause: The cancer cells may be developing acquired resistance through the upregulation of ABC transporters.

  • Troubleshooting Steps:

    • Verify Transporter Expression: At different time points during your experiment, collect cell lysates and perform a western blot to check for the expression levels of ABCG2 and ABCB1. An increase in expression over time would correlate with the observed decrease in efficacy.

    • Functional Verification: Perform a cell viability assay with this compound in the presence and absence of an ABC transporter inhibitor (Ko143 for ABCG2, verapamil (B1683045) for ABCB1) on cells from later stages of your experiment. If the inhibitor restores sensitivity, it confirms the role of the transporter.

    • Consider Dose Scheduling: If therapeutically relevant, intermittent dosing schedules might be explored to potentially reduce the selective pressure for upregulating ABC transporters.

Issue 2: I am using a cell line known to overexpress ABCG2 or ABCB1, and I am not seeing the expected cytotoxic effects of this compound.

  • Possible Cause: The inherent overexpression of ABC transporters in your chosen cell line is likely conferring primary resistance to this compound.

  • Troubleshooting Steps:

    • Confirm Transporter Expression: Ensure the expression of the specific ABC transporter in your cell line using western blotting.

    • Use a Sensitizing Agent: Co-administer this compound with a specific inhibitor for the overexpressed transporter to enhance its efficacy.

    • Select an Alternative Cell Line: For mechanism-of-action studies of this compound on its intracellular targets, it is advisable to use a parental cell line that does not have high basal expression of these ABC transporters.

Issue 3: My in vivo xenograft model is not responding to this compound treatment as expected based on in vitro data.

  • Possible Cause: Similar to in vitro models, in vivo tumors can develop resistance. This can be due to the upregulation of ABC transporters in the tumor cells.[2]

  • Troubleshooting Steps:

    • Immunohistochemistry (IHC) of Tumor Tissue: After the treatment period, excise the tumors and perform IHC to assess the expression levels of ABCG2 and ABCB1 in treated versus control tumors.

    • Co-administration with an Inhibitor: If feasible and ethically approved, consider an experimental arm where this compound is co-administered with an ABC transporter inhibitor that has favorable in vivo pharmacokinetic properties.

    • Pharmacokinetic Analysis: Analyze the intratumoral concentration of this compound to determine if it is being effectively cleared from the tumor tissue.

Data Presentation

Table 1: Effect of ABC Transporter Overexpression on this compound IC50 Values

Cell Line PairParental Cell Line IC50 (nM)Resistant Cell Line (Transporter)Resistant Cell Line IC50 (nM)Fold ResistanceReference
S1 / S1-M1-8018.3 ± 2.1S1-M1-80 (ABCG2)134.5 ± 10.27.35[1][3]
NCI-H460 / NCI-H460/MX2025.7 ± 3.5NCI-H460/MX20 (ABCG2)158.9 ± 12.66.18[1][3]
HEK293/pcDNA3.1 / HEK293/ABCG215.1 ± 1.8HEK293/ABCG2121.3 ± 9.78.03[1][3]
KB-3-1 / KB-C212.5 ± 1.3KB-C2 (ABCB1)105.7 ± 8.98.46[2]
HEK293/pcDNA3.1 / HEK293/ABCB114.8 ± 1.5HEK293/ABCB1118.4 ± 10.18.00[2]

Table 2: Re-sensitization of Resistant Cells with ABC Transporter Inhibitors

Resistant Cell LineThis compound IC50 (nM)TreatmentIC50 with Inhibitor (nM)Fold ReversalReference
S1-M1-80 (ABCG2)134.5 ± 10.2+ 0.5 µM Ko14321.4 ± 2.56.28[1][3]
NCI-H460/MX20 (ABCG2)158.9 ± 12.6+ 0.5 µM Ko14328.7 ± 3.15.54[1][3]
KB-C2 (ABCB1)105.7 ± 8.9+ 3 µM Verapamil15.2 ± 1.96.95[2]
HEK293/ABCB1118.4 ± 10.1+ 3 µM Verapamil18.9 ± 2.26.26[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a fixed concentration of an ABC transporter inhibitor, if applicable) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.[10]

2. Western Blot for ABC Transporter Expression

  • Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ABCG2 (e.g., BXP-21) or ABCB1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use GAPDH as a loading control.

3. Drug Accumulation Assay

  • Plate cells in a 24-well plate and allow them to adhere.

  • Pre-incubate the cells with or without an ABC transporter inhibitor for 1 hour.

  • Add a radiolabeled substrate (e.g., [³H]-mitoxantrone for ABCG2) and incubate for 2-4 hours at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of the cell lysate.

4. ATPase Activity Assay

  • Prepare crude membrane vesicles from cells overexpressing the ABC transporter.

  • Incubate the membrane vesicles with various concentrations of this compound in ATPase assay buffer at 37°C.

  • The amount of inorganic phosphate (B84403) released from ATP hydrolysis is measured using a colorimetric assay.

  • The transporter-specific ATPase activity is determined by subtracting the basal activity (in the absence of the drug) from the activity observed in the presence of this compound.[1][2][3]

Visualizations

Ots964_Resistance_Mechanism cluster_cell Cancer Cell Ots964_in Intracellular This compound TOPK TOPK (Target) Ots964_in->TOPK Inhibits ABC_Transporter ABCG2 / ABCB1 Transporter Ots964_in->ABC_Transporter Substrate Apoptosis Apoptosis/ Cytokinesis Inhibition TOPK->Apoptosis Promotes ATP ATP ABC_Transporter->ATP Hydrolyzes Ots964_out Effluxed this compound ABC_Transporter->Ots964_out Efflux ADP ADP + Pi Ots964_ext Extracellular this compound Ots964_ext->Ots964_in Enters Cell Inhibitor ABC Transporter Inhibitor (e.g., Ko143, Verapamil) Inhibitor->ABC_Transporter Blocks

Caption: Mechanism of ABC transporter-mediated resistance to this compound.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Observed Hypothesis Hypothesis: ABC Transporter Upregulation Start->Hypothesis WB Experiment 1: Western Blot for ABCG2/ABCB1 Hypothesis->WB Result_WB Result: Transporter Expression Increased? WB->Result_WB Inhibitor_Assay Experiment 2: Cell Viability Assay with ABC Inhibitor Result_WB->Inhibitor_Assay Yes Alternative Consider Alternative Resistance Mechanisms Result_WB->Alternative No Result_Inhibitor Result: Sensitivity Restored? Inhibitor_Assay->Result_Inhibitor Conclusion Conclusion: Resistance is Mediated by ABC Transporters Result_Inhibitor->Conclusion Yes Result_Inhibitor->Alternative No

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: Investigating the Role of ABCG2 in Ots964 Efflux and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter in the efflux of and resistance to the TOPK inhibitor, Ots964.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly reduced efficacy of this compound in our cancer cell line compared to published data. What could be the underlying reason?

A1: A primary reason for reduced this compound efficacy is the overexpression of the ABCG2 transporter, which actively pumps the drug out of the cell, lowering its intracellular concentration.[1][2][3] This phenomenon is a common mechanism of multidrug resistance (MDR).[1][2] this compound has been identified as a substrate for ABCG2, making cells with high levels of this transporter less sensitive to the drug.[2][4][5]

Q2: How can we determine if our cell line overexpresses the ABCG2 transporter?

A2: You can assess ABCG2 expression levels through several methods:

  • Western Blotting: This is a standard technique to quantify the amount of ABCG2 protein in your cell lysates.

  • Immunofluorescence: This method allows for the visualization of ABCG2 protein localization on the cell membrane.

  • Flow Cytometry: Using a fluorescently-labeled antibody against ABCG2, you can quantify the percentage of cells in your population that express the transporter.

  • Quantitative PCR (qPCR): This technique measures the mRNA expression level of the ABCG2 gene.

Q3: Our experiments suggest ABCG2 is involved in this compound resistance. How can we confirm this functionally?

A3: To functionally validate the role of ABCG2 in this compound resistance, you can perform a chemosensitivity assay (e.g., MTT or CellTiter-Glo) with this compound in the presence and absence of a known ABCG2 inhibitor, such as Ko143.[3][4] A significant decrease in the IC50 value of this compound in the presence of the inhibitor would confirm that ABCG2 is actively effluxing the drug.[4]

Q4: We are co-administering this compound with another chemotherapeutic agent and observing unexpected resistance to the second drug. Could this compound be causing this?

A4: Yes, this is a plausible scenario. Studies have shown that this compound can upregulate the expression of ABCG2 protein.[1][2][5] If the co-administered drug is also a substrate of ABCG2, the increased number of transporters induced by this compound could lead to enhanced efflux and subsequent resistance to the second drug.[1][2]

Q5: Does this compound interact directly with the ABCG2 transporter?

A5: Yes, molecular docking studies and ATPase assays have demonstrated a direct interaction.[1][3][4] this compound is believed to bind to the drug-binding pocket of ABCG2 and stimulate its ATPase activity in a concentration-dependent manner, which is characteristic of a transported substrate.[1][3][4]

Troubleshooting Guides

Issue 1: High IC50 Value for this compound in a New Cell Line
  • Possible Cause: The cell line may have high endogenous expression of the ABCG2 transporter.

  • Troubleshooting Steps:

    • Assess ABCG2 Expression: Perform Western blotting or qPCR to determine the protein or mRNA levels of ABCG2 in your cell line. Compare these levels to a sensitive (low ABCG2) and a known resistant (high ABCG2) cell line, if available.

    • Functional Reversal Assay: Treat the cells with a range of this compound concentrations in the presence of a non-toxic concentration of an ABCG2 inhibitor (e.g., 3 µM Ko143).[3] A significant leftward shift in the dose-response curve indicates ABCG2-mediated resistance.

    • Consult Literature: Check publications to see if the cell line you are using has been reported to have high ABCG2 expression or to be part of the NCI-60 panel with known drug resistance profiles.

Issue 2: Inconsistent Results in Drug Efflux Assays
  • Possible Cause: Suboptimal assay conditions or dye selection.

  • Troubleshooting Steps:

    • Select an Appropriate Fluorescent Substrate: Use a known ABCG2 substrate for your efflux assay. While Rhodamine 123 is sometimes used, it can be a substrate for other transporters as well.[6] Consider using a more specific substrate or a radiolabeled version of a known substrate like [³H]-mitoxantrone for greater accuracy.[1][2]

    • Optimize Dye Concentration and Incubation Time: Titrate the concentration of the fluorescent substrate and the loading time to ensure sufficient intracellular accumulation without causing cytotoxicity.

    • Include Proper Controls:

      • Positive Control: A cell line known to overexpress ABCG2.

      • Negative Control: The parental, sensitive cell line.

      • Inhibitor Control: Treat the ABCG2-overexpressing cells with a potent inhibitor (e.g., Ko143) to demonstrate the reversal of efflux.

Issue 3: Difficulty Interpreting ATPase Assay Results
  • Possible Cause: High background ATPase activity or improper experimental setup.

  • Troubleshooting Steps:

    • Use High-Quality Membrane Vesicles: Ensure that the membrane vesicles used in the assay are from a reliable source and have a high concentration of active ABCG2.

    • Include Vanadate Control: Sodium orthovanadate (Na₃VO₄) is a general inhibitor of P-type ATPases and should be used to determine the vanadate-sensitive ATPase activity, which is characteristic of ABC transporters.

    • Titrate this compound Concentration: Test a range of this compound concentrations to observe the dose-dependent stimulation of ATPase activity.

    • Positive Control Substrate: Use a known ABCG2 substrate that stimulates ATPase activity (e.g., mitoxantrone) as a positive control for your assay.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of ABCG2 on this compound cytotoxicity and the impact of this compound on the efficacy of other chemotherapeutic drugs.

Table 1: IC50 Values of this compound in Parental and ABCG2-Overexpressing Cell Lines

Cell LineParental/TransfectedIC50 (nM) ± SDResistance Fold (RF)
HEK293pcDNA3.11.89 ± 0.341.00
HEK293ABCG2-482-R210.31 ± 1.125.45
HEK293ABCG2-482-G221.84 ± 2.4511.55
HEK293ABCG2-482-T731.47 ± 4.5116.65

Data extracted from a study on this compound and ABCG2-mediated resistance.[3]

Table 2: Effect of this compound on the IC50 Values of Other ABCG2 Substrates

Cell LineDrugIC50 (nM) without this compoundIC50 (nM) with 5 nM this compoundResistance Fold Change
S1-M1-80Mitoxantrone19.5757.632.95
S1-M1-80Topotecan1.231.251.02
S1-M1-80SN-380.530.611.15

This table illustrates how this compound can induce resistance to other ABCG2 substrates, such as mitoxantrone.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of an ABCG2 inhibitor (e.g., Ko143). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

ABCG2 ATPase Activity Assay
  • Membrane Preparation: Use commercially available membrane vesicles from insect cells (e.g., Sf9) overexpressing human ABCG2 or prepare your own.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, membrane vesicles (5-10 µg), and varying concentrations of this compound. Include a control with no drug and a control with a known ABCG2 substrate.

  • Vanadate Control: Prepare a parallel set of reactions containing sodium orthovanadate (Na₃VO₄) to measure the background, non-ABCG2 specific ATPase activity.

  • Initiate Reaction: Start the reaction by adding Mg-ATP to each well.

  • Incubation: Incubate the plate at 37°C for 20-40 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 5% SDS).

  • Phosphate (B84403) Detection: Add a colorimetric reagent (e.g., a molybdate-based solution) to detect the amount of inorganic phosphate (Pi) released.

  • Absorbance Reading: Measure the absorbance at a wavelength specified by the detection reagent manufacturer (e.g., 800 nm).

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance of the vanadate-containing wells from the corresponding wells without vanadate. Plot the ATPase activity against the this compound concentration.

Substrate Accumulation Assay (using a fluorescent dye)
  • Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., ice-cold PBS). Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading: Incubate the cells with a fluorescent ABCG2 substrate (e.g., Rhodamine 123 or pheophorbide A) at 37°C for 30-60 minutes to allow for dye accumulation.

  • Efflux Initiation: Wash the cells to remove the extracellular dye and resuspend them in a fresh, warm medium with or without this compound and/or an ABCG2 inhibitor.

  • Incubation for Efflux: Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the absence of an inhibitor indicates active efflux of the dye.

  • Data Interpretation: Compare the fluorescence levels between the parental and resistant cells, and between the resistant cells with and without the ABCG2 inhibitor. A significant increase in fluorescence in the presence of the inhibitor confirms ABCG2-mediated efflux.

Visualizations

Ots964_Efflux_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ots964_out This compound Ots964_in This compound Ots964_out->Ots964_in Passive Diffusion ABCG2 ABCG2 Transporter ABCG2->Ots964_out ADP ADP + Pi ABCG2->ADP Ots964_in->ABCG2 Binds TOPK TOPK Ots964_in->TOPK Inhibits Apoptosis Cell Death TOPK->Apoptosis Inhibition leads to ATP ATP ATP->ABCG2

Caption: Mechanism of ABCG2-mediated this compound resistance.

Experimental_Workflow start Hypothesis: Reduced this compound efficacy due to ABCG2 exp1 Step 1: Assess ABCG2 Expression (Western Blot / qPCR) start->exp1 result1 Result: High ABCG2 Expression? exp1->result1 exp2 Step 2: Functional Assay (Cell Viability with ABCG2 Inhibitor) result1->exp2 Yes no_resistance Conclusion: Other resistance mechanisms involved result1->no_resistance No result2 Result: This compound IC50 Decreased? exp2->result2 exp3 Step 3: Mechanistic Assays (Efflux & ATPase) result2->exp3 Yes result2->no_resistance No conclusion Conclusion: ABCG2 mediates This compound resistance exp3->conclusion

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Solubility issues of Ots964 in aqueous solutions and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ots964 in aqueous solutions and buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO, with a reported solubility of ≥ 83.33 mg/mL (194.26 mM) for the hydrochloride salt and various sources indicating solubility of the free base at around 30 mg/mL (approximately 70 mM).[1][2] When preparing your stock solution, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps to address this:

  • Reduce the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous solution. Try lowering the final working concentration of this compound in your experiment.

  • Lower the Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may still not prevent precipitation of a highly hydrophobic compound. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, and ideally below 0.1%.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can help improve solubility.

  • Increase the Rate of Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or by adding the stock solution to the side of the tube while the buffer is being agitated. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.

  • Consider Using this compound Hydrochloride: The hydrochloride salt of this compound has a higher aqueous solubility (approximately 2 mg/mL) compared to the free base.[2] Using the hydrochloride form may be advantageous for preparing aqueous solutions.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: this compound free base is practically insoluble in water.[1] The hydrochloride salt of this compound has limited aqueous solubility, reported to be around 2 mg/mL.[2] To achieve this, the protocol often requires sonication, warming, and heating to 60°C.[2] For many cell culture applications, preparing a high-concentration stock in DMSO and then diluting it into your aqueous buffer is the more common and reliable method. For in vivo studies, liposomal formulations are often used to improve solubility and bioavailability while reducing toxicity.[1][3][4]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its hydrochloride salt in various solvents.

Compound FormSolventReported SolubilityMolar Concentration (approx.)Citation
This compound (Free Base)DMSO~30 mg/mL~70 mM[1]
This compound (Free Base)WaterInsolubleN/A[1]
This compound HydrochlorideDMSO≥ 83.33 mg/mL≥ 194.26 mM[2]
This compound HydrochlorideWater2 mg/mL4.66 mM[2]

Note: The solubility of this compound in complex aqueous solutions like cell culture media is not widely published and may need to be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (free base or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound hydrochloride (M.W. 428.97 g/mol ), you would need 4.29 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • To aid dissolution, you can gently warm the tube to 37°C for 10 minutes and/or sonicate the solution for a few minutes.[5]

  • Ensure the powder is completely dissolved by visual inspection. The solution should be clear.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS, Tris-HCl)

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • When diluting, add the this compound stock solution to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

Signaling Pathway of this compound Action

This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in mitosis, particularly in cytokinesis. Inhibition of TOPK by this compound leads to defects in the final stage of cell division, resulting in apoptosis (programmed cell death) of cancer cells.[1][3][4][5][6]

Ots964_Signaling_Pathway This compound This compound TOPK TOPK (T-LAK cell-originated protein kinase) This compound->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Promotes Apoptosis Apoptosis (Cell Death) TOPK->Apoptosis Inhibition leads to Cytokinesis->Apoptosis Failure leads to CancerCellProliferation Cancer Cell Proliferation Cytokinesis->CancerCellProliferation Leads to

Caption: The inhibitory action of this compound on the TOPK signaling pathway.

Experimental Workflow for Preparing a Working Solution

This workflow illustrates the recommended steps for preparing a final aqueous working solution of this compound from a DMSO stock for in vitro experiments.

Experimental_Workflow Start Start: this compound Powder PrepareStock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) Start->PrepareStock StoreStock Aliquot and Store (-20°C or -80°C) PrepareStock->StoreStock ThawAliquot Thaw Aliquot (Room Temperature) StoreStock->ThawAliquot SerialDilution Perform Serial Dilution (with rapid mixing) ThawAliquot->SerialDilution PrewarmBuffer Pre-warm Aqueous Buffer (e.g., 37°C) PrewarmBuffer->SerialDilution FinalSolution Final Working Solution (Use Immediately) SerialDilution->FinalSolution

Caption: Recommended workflow for preparing an this compound working solution.

References

Technical Support Center: Optimizing Ots964 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the combination of Ots964, a TOPK (T-LAK cell-originated protein kinase) inhibitor, and paclitaxel (B517696), a microtubule-stabilizing agent. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound and paclitaxel?

A1: The combination of this compound and paclitaxel is based on the principle of targeting distinct but complementary cellular processes involved in cancer cell proliferation and survival. Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] this compound, on the other hand, is a potent inhibitor of TOPK, a kinase overexpressed in many cancers that plays a crucial role in cytokinesis and cell cycle progression.[4][5][6] By inhibiting TOPK, this compound can induce cytokinesis failure and apoptosis.[4][5] The combination of these two agents could therefore lead to a more potent anti-cancer effect by targeting both microtubule dynamics and the final stages of cell division.

Q2: What are the known mechanisms of action for this compound and paclitaxel?

A2:

  • This compound: Primarily functions as a potent and selective inhibitor of TOPK (T-LAK cell-originated protein kinase), with an IC50 of 28 nM.[4][7] Inhibition of TOPK leads to defects in cytokinesis, the final step of cell division, ultimately resulting in apoptosis.[4][5] this compound has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[4][7]

  • Paclitaxel: Binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2][8] This disruption of normal microtubule dynamics is crucial for the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and induction of programmed cell death (apoptosis).[1][9][10]

Q3: How can I determine if the combination of this compound and paclitaxel is synergistic in my cancer cell line?

A3: To determine the nature of the interaction between this compound and paclitaxel (synergistic, additive, or antagonistic), you can perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a matrix of concentrations for both drugs. The resulting data can be analyzed using the Chou-Talalay method to calculate a Combination Index (CI).[2][11][12] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12]

Q4: Are there any known mechanisms of resistance to this combination therapy?

A4: While specific resistance mechanisms to the combination are not well-documented, resistance to each agent individually can be a factor.

  • Paclitaxel resistance can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp, encoded by the ABCB1 gene), mutations in tubulin, and alterations in apoptotic signaling pathways.[13][14][15]

  • This compound resistance has been linked to the overexpression of the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.[4][9][13] Notably, one study found that this compound can upregulate the expression of ABCB1, potentially inducing resistance to other ABCB1 substrates like paclitaxel.[13]

Q5: What are the recommended starting concentrations for in vitro experiments?

A5: The optimal concentrations will be cell line-dependent. It is recommended to first perform dose-response curves for each drug individually to determine their respective IC50 values. For combination studies, you can then use a range of concentrations around the IC50 values for both drugs. Based on the literature, in vitro studies with this compound have used concentrations in the nanomolar range (e.g., 10 nM - 1 µM).[4][7][16] Paclitaxel concentrations for in vitro studies typically range from nanomolar to low micromolar.[17]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or issues with drug solubility.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.

    • Drug Solubility: Paclitaxel is poorly soluble in aqueous solutions.[18] Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and ensure it is fully dissolved before further dilution in culture medium. When diluting the stock, add it to the medium with gentle vortexing to prevent precipitation.

    • Incubation Time: Optimize the incubation time for the drug treatment. A 48-72 hour incubation is common for cell viability assays.[19]

Issue 2: No synergistic effect observed with the combination.

  • Possible Cause: The chosen cell line may not be sensitive to the combined action of the drugs, the drug concentrations or ratio may be suboptimal, or the timing of drug addition could be critical.

  • Troubleshooting Steps:

    • Cell Line Selection: Ensure your cell line expresses TOPK, the target of this compound. You can verify this by Western blot or qPCR.

    • Concentration Matrix: Perform a comprehensive checkerboard analysis with a wider range of concentrations for both drugs to identify a potential synergistic window.

    • Drug Ratio: Experiment with different fixed ratios of this compound to paclitaxel.

    • Sequential Dosing: The order of drug administration can influence the outcome. Consider pre-treating with one drug for a period before adding the second. For example, arresting cells in G2/M with paclitaxel before adding a cytokinesis inhibitor like this compound might enhance the effect.

Issue 3: Increased resistance to paclitaxel after this compound treatment.

  • Possible Cause: As suggested by preclinical studies, this compound may induce the expression of the ABCB1 drug efflux pump, which can transport paclitaxel out of the cell, thereby conferring resistance.[13]

  • Troubleshooting Steps:

    • Verify ABCB1 Expression: Use Western blotting or qPCR to check the expression levels of ABCB1 (P-gp) in your cells after treatment with this compound.

    • Use an ABCB1 Inhibitor: In your experiments, consider including a known ABCB1 inhibitor, such as verapamil, to see if it can reverse the observed resistance to paclitaxel in the presence of this compound.[13]

    • Sequential Dosing: Investigate if a sequential dosing regimen (paclitaxel first, followed by this compound) can mitigate this induced resistance.

Data Presentation

Quantitative data from combination studies should be summarized in clear and concise tables.

Table 1: Hypothetical IC50 Values of this compound and Paclitaxel in Different Cancer Cell Lines.

Cell LineDrugIC50 (nM)
Lung Cancer (A549) This compound35
Paclitaxel15
Breast Cancer (MDA-MB-231) This compound50
Paclitaxel10
Ovarian Cancer (SKOV-3) This compound42
Paclitaxel20

Table 2: Hypothetical Combination Index (CI) Values for this compound and Paclitaxel Combination.

Cell LineDrug Ratio (this compound:Paclitaxel)Effective Dose (ED50) CIED75 CIED90 CI
A549 1:10.65 (Synergy)0.58 (Synergy)0.51 (Strong Synergy)
MDA-MB-231 1:10.95 (Additive)0.88 (Slight Synergy)0.81 (Slight Synergy)
SKOV-3 1:11.15 (Antagonism)1.05 (Antagonism)0.98 (Additive)

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of single agents and drug combinations.[15][19]

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete culture medium

    • This compound and paclitaxel

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and paclitaxel in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells. For combination treatments, add 50 µL of each drug at the desired concentrations. Include untreated cells as a control.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis

This protocol is for investigating the effect of drug combinations on protein expression (e.g., TOPK, p-Histone H3, cleaved PARP, ABCB1).[18][20][21]

  • Materials:

    • 6-well plates

    • This compound and paclitaxel

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary and secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat cells in 6-well plates with this compound, paclitaxel, or the combination for the desired time.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling_Pathway cluster_this compound This compound Action cluster_Paclitaxel Paclitaxel Action cluster_Resistance Potential Resistance Mechanism This compound This compound TOPK TOPK This compound->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Promotes Apoptosis1 Apoptosis Cytokinesis->Apoptosis1 Failure leads to Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis2 Apoptosis G2M_Arrest->Apoptosis2 ABCB1 ABCB1 (P-gp) Efflux Pump Paclitaxel_res Paclitaxel ABCB1->Paclitaxel_res Effluxes Ots964_res This compound Ots964_res->ABCB1 Induces Expression

Caption: Signaling pathways of this compound and paclitaxel and a potential resistance mechanism.

Experimental_Workflow start Start: Cancer Cell Line Selection dose_response Single-Agent Dose-Response (this compound & Paclitaxel) start->dose_response ic50 Determine IC50 Values dose_response->ic50 combo_design Combination Experiment Design (Checkerboard Assay) ic50->combo_design viability_assay Cell Viability Assay (e.g., MTT) combo_design->viability_assay synergy_analysis Synergy Analysis (Chou-Talalay Method) viability_assay->synergy_analysis mechanism_studies Mechanistic Studies synergy_analysis->mechanism_studies invivo_studies In Vivo Xenograft Model synergy_analysis->invivo_studies western_blot Western Blot (TOPK, Tubulin, Apoptosis Markers) mechanism_studies->western_blot western_blot->invivo_studies end End: Evaluate Therapeutic Potential invivo_studies->end

Caption: General experimental workflow for evaluating this compound and paclitaxel combination.

References

How to minimize variability in Ots964 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using the kinase inhibitor Ots964.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound was initially identified as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK)[1][2]. However, more recent evidence suggests that its cytotoxic effects in cancer cells are primarily mediated through the inhibition of cyclin-dependent kinase 11 (CDK11)[3][4][5][6]. It is crucial to consider the CDK11 inhibitory activity when designing experiments and interpreting results.

Q2: What are the main sources of variability in this compound in vivo studies?

A2: The primary sources of variability in this compound in vivo studies include:

  • Hematopoietic Toxicity: The free form of this compound can cause significant hematopoietic adverse reactions, such as leukocytopenia and thrombocytosis, leading to inconsistent animal health and study outcomes[1][2].

  • Drug Formulation and Administration: Inconsistent preparation and administration of this compound, particularly the liposomal formulation, can lead to variable drug exposure[7][8].

  • Tumor Model Heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit inherent biological variability, resulting in different tumor growth rates and responses to treatment[7][8].

  • Drug Resistance Mechanisms: Overexpression of the ATP-binding cassette (ABC) transporter ABCG2 can mediate resistance to this compound by increasing drug efflux, leading to variable therapeutic efficacy[9][10][11][12][13].

  • General In Vivo Study Practices: Inconsistencies in animal strain, age, weight, tumor implantation technique, and data analysis can all contribute to variability[7][8][14].

Q3: How can hematopoietic toxicity of this compound be minimized?

A3: The most effective method to mitigate the hematopoietic toxicity of this compound is to use a liposomal formulation. Administration of liposomal this compound has been shown to cause complete tumor regression in xenograft models without the adverse hematopoietic effects observed with the free compound[1][2][15][16].

Q4: What are the recommended animal models for this compound in vivo studies?

A4: Immunodeficient mouse strains, such as BALB/c nude mice, are commonly used for xenograft studies with human cancer cell lines[1][17]. For studies involving lung cancer, the LU-99 cell line has been used successfully in xenograft models to demonstrate the efficacy of this compound[16][17]. When selecting a model, it is important to characterize its molecular profile to ensure it is appropriate for the study's objectives.

Troubleshooting Guides

Issue 1: High variability in tumor growth within the same treatment group.
Potential CauseRecommended Solution
Inconsistent number or viability of injected cancer cells. Standardize cell culture conditions, use cells at a consistent passage number, and ensure high viability (>95%) at the time of injection. Consider using a cell counter for accurate cell quantification.
Variable animal health, age, or weight. Use a homogenous cohort of animals (same strain, sex, age, and weight range). Allow for an acclimatization period before starting the experiment.
Suboptimal or inconsistent tumor implantation technique. Ensure consistent injection depth, volume, and anatomical location. The use of a supportive matrix like Matrigel can improve tumor engraftment consistency.
Inherent tumor heterogeneity. Characterize the molecular profile of your xenograft model. For highly heterogeneous models, a larger number of animals per group may be necessary to achieve statistical power.
Issue 2: Inconsistent or lack of response to this compound treatment.
Potential CauseRecommended Solution
Inaccurate dosing or unstable drug formulation. Prepare fresh this compound formulations for each treatment. For liposomal formulations, ensure consistent preparation and quality control. Verify the drug concentration and ensure consistent administration (e.g., time of day, route).
Development of drug resistance. Analyze tumor tissue post-treatment for the expression of resistance markers such as ABCG2[9][10][11][12][13]. Consider co-administration with an ABCG2 inhibitor to overcome resistance.
Suboptimal dosing schedule. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal dosing schedule for your specific model.
Incorrect molecular target relevance. Confirm that your chosen cancer model is dependent on the CDK11 pathway for its growth and survival.
Issue 3: Observed toxicity or adverse effects in treated mice (e.g., weight loss, lethargy).
Potential CauseRecommended Solution
This compound dose is too high. Perform a dose-escalation study to determine the MTD. Monitor animals closely for signs of toxicity, including body weight, clinical signs, and complete blood counts.
Hematopoietic toxicity from free this compound. Switch to a liposomal formulation of this compound to mitigate hematopoietic toxicity[1][2][15][16].
Issues with the vehicle used for formulation. Include a vehicle-only control group to assess any toxicity associated with the delivery vehicle.
Off-target effects of the inhibitor. While the liposomal formulation reduces systemic toxicity, be aware of potential off-target effects. Correlate any observed toxicity with drug exposure levels.

Quantitative Data Summary

ParameterOrally Administered Free this compoundIntravenously Administered Liposomal this compound
Animal Model BALB/c nude mice with LU-99 lung cancer xenografts[16][17]BALB/c nude mice with LU-99 lung cancer xenografts[16][17]
Dosage 50 or 100 mg/kg/day[1][6]40 mg/kg[1][6]
Dosing Schedule Daily for 2 weeks[16][17]Twice a week for 3 weeks[16][17]
Observed Efficacy Complete tumor regression[16][17]Complete tumor regression in 5 out of 6 mice[16][17]
Observed Toxicity Transient low white blood cell counts[16][17]No detectable toxicity[16][17]

Detailed Experimental Protocols

Note: The following protocols are compiled from published studies and should be adapted and optimized for specific experimental needs.

Protocol 1: Preparation of Liposomal this compound (Conceptual)
  • Objective: To encapsulate this compound in a liposomal formulation to reduce hematopoietic toxicity.

  • Materials: this compound, appropriate lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 - specific composition to be optimized), chloroform, methanol, phosphate-buffered saline (PBS), dialysis membrane.

  • Procedure:

    • Dissolve lipids in a chloroform/methanol mixture.

    • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas followed by vacuum desiccation.

    • Hydrate the lipid film with a solution of this compound in an appropriate buffer.

    • Form liposomes by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove unencapsulated this compound by dialysis against PBS.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency. A fluorescence-based assay using albumin binding can be used to determine encapsulation and release[15].

Protocol 2: In Vivo Efficacy Study in a Lung Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials: Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old), LU-99 human lung cancer cells, Matrigel, this compound (free form or liposomal), appropriate vehicle, calipers.

  • Procedure:

    • Cell Preparation: Culture LU-99 cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

    • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach a mean volume of approximately 150 mm³, randomize mice into treatment and control groups.

    • Treatment Administration:

      • Oral Administration (Free this compound): Administer this compound by oral gavage daily at the desired dose (e.g., 50 or 100 mg/kg) for the specified duration.

      • Intravenous Administration (Liposomal this compound): Administer liposomal this compound via tail vein injection at the desired dose (e.g., 40 mg/kg) on the specified schedule (e.g., twice weekly).

    • Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study. For studies with free this compound, periodic blood collection for complete blood counts is recommended to monitor hematopoietic toxicity.

    • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Ots964_Signaling_Pathway cluster_cell Cancer Cell This compound This compound CDK11 CDK11 This compound->CDK11 inhibition TOPK TOPK (potential secondary target) This compound->TOPK inhibition Cytokinesis Cytokinesis CDK11->Cytokinesis promotion TOPK->Cytokinesis promotion Apoptosis Apoptosis Cytokinesis->Apoptosis defect leads to

Caption: this compound Signaling Pathway

Ots964_Experimental_Workflow start Start cell_culture Cell Culture (e.g., LU-99) start->cell_culture tumor_implantation Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound or Vehicle) randomization->treatment monitoring Monitor Efficacy and Toxicity treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: this compound In Vivo Experimental Workflow

Ots964_Variability_Logic variability High Variability in In Vivo Response toxicity Hematopoietic Toxicity variability->toxicity formulation Inconsistent Formulation variability->formulation resistance Drug Resistance (ABCG2) variability->resistance protocol Protocol Inconsistency variability->protocol liposomal Use Liposomal Formulation toxicity->liposomal qc Standardize Formulation & QC formulation->qc biomarker Assess Resistance Biomarkers resistance->biomarker sop Standardize In Vivo Protocol protocol->sop

Caption: Minimizing this compound In Vivo Variability

References

Troubleshooting inconsistent Ots964 efficacy across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Ots964 efficacy across different cell lines.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected efficacy of this compound in our cell line.

This guide provides potential causes and solutions for variable this compound performance in your experiments.

Potential CauseProposed Solution
Cell Line-Specific Factors
Low or absent TOPK expressionConfirm TOPK protein expression levels in your cell line via Western Blot or qPCR. This compound is a TOPK inhibitor, and its efficacy is dependent on the presence of its target.[1][2]
High expression of drug efflux pumps (ABCB1/MDR1 or ABCG2/BCRP)Assess the expression of ABCB1 and ABCG2 transporters in your cell line.[3][4][5][6] Overexpression of these pumps can lead to multidrug resistance by actively removing this compound from the cell.[3][4][5][6] Consider co-treatment with known inhibitors of these pumps, such as verapamil (B1683045) for ABCB1, to see if efficacy is restored.[3]
Cell line misidentification or contaminationAuthenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination.
Experimental Procedure-Related Factors
Suboptimal drug concentrationPerform a dose-response curve to determine the optimal IC50 for your specific cell line. Published IC50 values can vary between studies and cell types.
Incorrect drug handling and storageStore this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light.[7] Prepare fresh dilutions for each experiment from a concentrated stock solution.
Issues with cell viability assayEnsure your chosen assay (e.g., MTT, XTT) is linear in the range of cell densities used. Run appropriate controls, including vehicle-only and positive controls.
Inconsistent cell culture conditionsMaintain consistent cell passage numbers, seeding densities, and media formulations.[8] Variations in these parameters can significantly impact experimental outcomes.
Data Interpretation
Misinterpretation of assay resultsEnsure that the chosen endpoint of your assay is appropriate for the expected mechanism of action. For this compound, which induces cytokinesis failure and apoptosis, an endpoint assay might not capture the full picture.[2][9] Consider kinetic or multiple time-point analyses.

Frequently Asked Questions (FAQs)

This compound: General Information
QuestionAnswer
What is the primary mechanism of action of this compound? This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][2][7][10] By inhibiting TOPK, this compound disrupts cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[2][9]
What is the molecular target of this compound? The primary molecular target of this compound is TOPK (T-LAK cell-originated protein kinase), also known as PBK.[1][2]
What are the reported IC50 values for this compound? The IC50 values for this compound vary depending on the cell line. For example, reported values include 7.6 nM in LU-99 (lung cancer), 19 nM in HepG2 (liver cancer), 31 nM in A549 (lung cancer), and 72 nM in T47D (breast cancer).[11] However, in cells negative for TOPK, such as HT29, the IC50 is significantly higher at 290 nM.[11]
What are the known mechanisms of resistance to this compound? Resistance to this compound has been linked to the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as MDR1 or P-glycoprotein) and ABCG2 (also known as BCRP).[3][4][5][6] These transporters act as efflux pumps, actively removing this compound from the cancer cells and reducing its intracellular concentration.[3][4][5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells to be tested

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12][13][14]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Cells to be tested

  • This compound

  • Flow cytometry tubes

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time. Include appropriate controls.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization, being mindful that EDTA can interfere with Annexin V binding.[1]

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.[1][15]

  • Analyze the cells by flow cytometry within one hour.[16] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cells to be tested

  • This compound

  • Flow cytometry tubes

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest cells and wash with PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.[4][9]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[4]

  • Incubate for 15-30 minutes at room temperature in the dark.[4]

  • Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Ots964_Signaling_Pathway This compound This compound TOPK TOPK (T-LAK cell-originated protein kinase) This compound->TOPK Inhibits Cytokinesis Cytokinesis This compound->Cytokinesis Disrupts Downstream Downstream Effectors (e.g., p38, JNK, ERK, Akt) TOPK->Downstream Activates TOPK->Cytokinesis Required for Downstream->Cytokinesis Regulates Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to CellDivision Cell Division Cytokinesis->CellDivision Completion of

Caption: this compound inhibits TOPK, disrupting cytokinesis and leading to apoptosis.

Experimental_Workflow Start Start: Hypothesis of This compound Efficacy CellCulture 1. Cell Culture (Select appropriate cell lines) Start->CellCulture Treatment 2. Treatment with this compound (Dose-response and time-course) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Analysis 4. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Conclusion End: Conclusion on This compound Efficacy Analysis->Conclusion

Caption: General workflow for assessing this compound efficacy in vitro.

Troubleshooting_Decision_Tree Start Inconsistent this compound Efficacy CheckCellLine Check Cell Line Integrity Start->CheckCellLine CheckProtocol Review Experimental Protocol Start->CheckProtocol STR STR Profile? Mycoplasma Test? CheckCellLine->STR Drug Drug Prep & Storage? CheckProtocol->Drug Assay Assay Controls? CheckProtocol->Assay TOPK TOPK Expression? STR->TOPK Yes Contaminated Action: Authenticate or Obtain New Cell Stock STR->Contaminated No ABC ABC Transporter Expression? TOPK->ABC Present NoTOPK Action: Select TOPK-positive Cell Line TOPK->NoTOPK Low/Absent HighABC Action: Consider ABC Transporter Inhibitors ABC->HighABC High BadDrug Action: Prepare Fresh Drug Aliquots Drug->BadDrug Incorrect BadAssay Action: Optimize Assay Parameters Assay->BadAssay Failed

Caption: Decision tree for troubleshooting inconsistent this compound efficacy.

References

Validation & Comparative

Unveiling the Kinase Selectivity of Ots964: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity profiling of Ots964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11), against a broad panel of human kinases. We present a comparative analysis with other known kinase inhibitors, supported by quantitative data and detailed experimental methodologies, to offer a clear perspective on its selectivity.

This compound has emerged as a significant tool compound and potential therapeutic agent due to its potent inhibition of TOPK and CDK11, kinases implicated in cancer cell proliferation and survival.[1][2] This guide delves into the specifics of its kinase inhibition profile, offering a valuable resource for evaluating its suitability for various research and drug development applications.

Kinase Inhibition Profile of this compound

This compound demonstrates high affinity for its primary targets, with a reported IC50 of 28 nM for TOPK and a Kd of 40 nM for CDK11B.[3][4] To assess its selectivity, this compound was profiled against a panel of 412 human kinases. At a concentration of 1 µM, it inhibited only 11 kinases by more than 50%.[5] This indicates a high degree of selectivity.

For a clearer understanding of its off-target effects, the half-maximal inhibitory concentrations (IC50) for the most significantly inhibited kinases from this screen are presented below.

KinaseIC50 (nM)Primary Target(s)
TOPK 28 [3]Cell cycle control, mitosis[6]
CDK11A 10 [5]Transcription, pre-mRNA splicing[7]
TYK2207[5]JAK-STAT signaling
PRK1508[5]Androgen receptor signaling
CDK9538[5]Transcription elongation

Table 1: In Vitro Inhibitory Activity of this compound against Primary and Key Off-Target Kinases. Data compiled from multiple sources as cited.

Comparative Cross-Reactivity with Alternative Inhibitors

To provide a comprehensive evaluation, the selectivity of this compound is compared with other inhibitors targeting TOPK and CDK11.

TOPK Inhibitors
InhibitorPrimary Target IC50 (nM)Key Off-Targets and Notes
This compound TOPK: 28 [3]Potent CDK11 inhibitor (Kd: 40 nM).[4] High selectivity across a broad kinase panel.[5]
OTS514TOPK: 2.6[8]A precursor to this compound, also shows potent anti-myeloma activity.[8] Limited publicly available broad kinase screening data.
HI-TOPK-032Not specified in nMReported as a specific TOPK inhibitor with little effect on ERK1, JNK1, or p38.[9] However, at 5 µM, it inhibits MEK1 by 40%.[10]

Table 2: Comparison of this compound with other TOPK inhibitors.

CDK11 Inhibitors
InhibitorPrimary Target IC50 (nM)Key Off-Targets and Notes
This compound CDK11A: 10 [5]Potent TOPK inhibitor (IC50: 28 nM).[3]
FlavopiridolCDK9: 3, CDK1: 30, CDK2: 170, CDK4: 60, CDK6: 100A broad-spectrum CDK inhibitor.[11] Also inhibits other kinases like GSK-3β (IC50: 280 nM).[11]
ZNL-05-044CDK11A: 230, CDK11B: 270Shows significantly improved kinome-wide selectivity over earlier diaminothiazole scaffolds.[3]

Table 3: Comparison of this compound with other CDK11 inhibitors.

Signaling Pathways

To visualize the biological context of this compound's primary targets, the following diagrams illustrate the signaling pathways of TOPK and CDK11.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Pre-incubation (Kinase + Inhibitor) Pre-incubation (Kinase + Inhibitor) Serial Dilution of Inhibitor->Pre-incubation (Kinase + Inhibitor) Prepare Kinase, Substrate, and Buffer Prepare Kinase, Substrate, and Buffer Prepare Kinase, Substrate, and Buffer->Pre-incubation (Kinase + Inhibitor) Initiate with [γ-³²P]ATP Initiate with [γ-³²P]ATP Pre-incubation (Kinase + Inhibitor)->Initiate with [γ-³²P]ATP Incubate at 30°C Incubate at 30°C Initiate with [γ-³²P]ATP->Incubate at 30°C Stop Reaction & Spot on Membrane Stop Reaction & Spot on Membrane Incubate at 30°C->Stop Reaction & Spot on Membrane Wash Unbound [γ-³²P]ATP Wash Unbound [γ-³²P]ATP Stop Reaction & Spot on Membrane->Wash Unbound [γ-³²P]ATP Measure Radioactivity Measure Radioactivity Wash Unbound [γ-³²P]ATP->Measure Radioactivity Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Radioactivity->Calculate % Inhibition & IC50

References

A Mechanistic Rationale for the Synergistic Combination of Ots964 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential synergistic effects of combining Ots964, a potent TOPK inhibitor, with PARP inhibitors for the treatment of various cancers. While direct preclinical or clinical data for this specific combination is not yet available, this document outlines a strong mechanistic rationale for their synergistic interaction based on their individual modes of action and their interplay with the DNA Damage Response (DDR) pathway. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and PARP Inhibitors

This compound is a small molecule inhibitor primarily targeting T-LAK cell-originated protein kinase (TOPK), with a secondary potent inhibitory effect on cyclin-dependent kinase 11 (CDK11)[1][2]. TOPK is a serine/threonine kinase that is highly expressed in various human cancers and is associated with poor prognosis[2][3]. Inhibition of TOPK by this compound leads to defects in cytokinesis, ultimately inducing apoptosis in cancer cells[2].

PARP (Poly (ADP-ribose) polymerase) inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response, particularly in the homologous recombination (HR) pathway[4][5]. By inhibiting PARP, which is crucial for the repair of DNA single-strand breaks (SSBs), these drugs lead to the accumulation of DNA double-strand breaks (DSBs) during DNA replication[4]. In cancer cells with deficient HR repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality[4][5].

Proposed Synergistic Mechanism of Action

The central hypothesis for the synergy between this compound and PARP inhibitors lies in their convergent effects on the DNA Damage Response. Recent studies have indicated that TOPK plays a significant role in the cellular response to DNA damage.

A recent study demonstrated that the knockdown of TOPK in colorectal cancer cells resulted in a reduced DNA damage response following irradiation. Specifically, a decrease in the expression of key DDR proteins, including phosphorylated ATM (p-ATM), PARP itself, and MRE11, was observed[6][7]. This suggests that inhibiting TOPK with this compound could induce a state of DDR deficiency.

This induced vulnerability could then be exploited by PARP inhibitors. By creating a scenario where the cancer cell has a compromised ability to respond to and repair DNA damage (due to TOPK inhibition), the addition of a PARP inhibitor would further cripple the DNA repair machinery, leading to a catastrophic accumulation of DNA damage and enhanced cancer cell death.

A secondary potential mechanism for synergy involves the inhibition of CDK11 by this compound. While the role of CDK11 in the DDR is less established than that of TOPK, some studies have shown that pan-CDK inhibitors can induce homologous recombination deficiency, thereby sensitizing cancer cells to PARP inhibitors[8][9].

The following diagram illustrates the proposed synergistic mechanism:

Synergy_Mechanism Proposed Synergistic Mechanism of this compound and PARP Inhibitors cluster_this compound This compound Action cluster_parpi PARP Inhibitor Action cluster_synergy Synergistic Outcome This compound This compound TOPK TOPK Inhibition This compound->TOPK inhibits DDR_inhibition Reduced DNA Damage Response (p-ATM, MRE11) TOPK->DDR_inhibition leads to Synergy Synergistic Cell Death DDR_inhibition->Synergy sensitizes to PARPi PARP Inhibitor PARP_inhibition PARP Inhibition PARPi->PARP_inhibition inhibits SSB_accumulation Single-Strand Break Accumulation PARP_inhibition->SSB_accumulation causes DSB_formation Double-Strand Break Formation SSB_accumulation->DSB_formation leads to DSB_formation->Synergy induces

Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.

Comparative Data Overview

As no direct comparative studies exist, the following table summarizes the key characteristics of this compound and a representative PARP inhibitor, Olaparib, to provide a basis for understanding their individual properties.

FeatureThis compoundOlaparib (Representative PARP Inhibitor)
Primary Target(s) TOPK, CDK11[1][2]PARP1, PARP2, PARP3
Mechanism of Action Induces cytokinesis defects and apoptosis[2]Inhibits single-strand DNA break repair, leading to double-strand breaks and synthetic lethality in HR-deficient cells[4][5]
Known Synergies Enhances sensitivity to radiotherapy[6][7]Synergizes with chemotherapy, radiotherapy, and immune checkpoint inhibitors[10][11][12]
Potential for Synergy High, based on inhibition of DNA damage response[6][7]High, with agents that induce DNA damage or inhibit other DNA repair pathways

Proposed Experimental Protocols for Synergy Validation

To validate the hypothesized synergistic effects of this compound and PARP inhibitors, a series of preclinical experiments are proposed.

Cell Viability and Synergy Assessment
  • Objective: To determine the in vitro cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify the synergy.

  • Methodology:

    • Cell Lines: A panel of cancer cell lines with varying DNA repair capacities (e.g., BRCA-proficient and BRCA-deficient) will be used.

    • Treatment: Cells will be treated with increasing concentrations of this compound, a PARP inhibitor (e.g., Olaparib), and the combination of both for 72 hours.

    • Assay: Cell viability will be assessed using a standard MTS or CellTiter-Glo assay.

    • Data Analysis: The Combination Index (CI) will be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.

DNA Damage Response Assessment
  • Objective: To investigate the impact of the combination treatment on DNA damage and repair pathways.

  • Methodology:

    • Treatment: Cancer cells will be treated with this compound, a PARP inhibitor, and the combination for various time points.

    • Western Blotting: Protein lysates will be analyzed by western blotting for key DDR markers, including γH2AX (a marker of DNA double-strand breaks), p-ATM, p-CHK1, and RAD51.

    • Immunofluorescence: Cells will be stained for γH2AX and RAD51 to visualize the formation of DNA damage foci.

    • Comet Assay: A neutral comet assay will be performed to directly measure the extent of DNA double-strand breaks.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical tumor model.

  • Methodology:

    • Model: Immunocompromised mice will be subcutaneously implanted with a relevant cancer cell line.

    • Treatment: Once tumors are established, mice will be randomized into four groups: vehicle control, this compound alone, a PARP inhibitor alone, and the combination.

    • Monitoring: Tumor volume and body weight will be measured regularly.

    • Endpoint: At the end of the study, tumors will be excised for immunohistochemical analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage markers.

The following diagram outlines the proposed experimental workflow:

Experimental_Workflow Experimental Workflow for Synergy Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assays (MTS/CellTiter-Glo) Synergy_Analysis Synergy Analysis (Combination Index) Cell_Viability->Synergy_Analysis Xenograft_Model Xenograft Tumor Model Synergy_Analysis->Xenograft_Model Inform DDR_Assessment DNA Damage Response (Western Blot, IF, Comet Assay) DDR_Assessment->Xenograft_Model Inform Treatment_Groups Treatment Groups (Vehicle, Single Agents, Combo) Xenograft_Model->Treatment_Groups Efficacy_Evaluation Tumor Growth Inhibition Treatment_Groups->Efficacy_Evaluation IHC_Analysis Immunohistochemistry (Ki-67, Cleaved Caspase-3, γH2AX) Efficacy_Evaluation->IHC_Analysis

Caption: Proposed workflow for validating the synergy of this compound and PARP inhibitors.

Conclusion and Future Directions

The combination of this compound and PARP inhibitors represents a novel and promising therapeutic strategy. The strong mechanistic rationale, centered on the dual targeting of the DNA damage response, warrants further preclinical investigation. The proposed experimental workflows provide a clear path to validating this synergy and elucidating the underlying molecular mechanisms. Successful validation could pave the way for clinical trials and offer a new treatment paradigm for a range of cancers, potentially overcoming resistance to single-agent PARP inhibitor therapy. Future research should also explore potential biomarkers to identify patient populations most likely to benefit from this combination therapy.

References

Unveiling the On-Target Efficacy of Ots964: A CRISPR-Validated Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the genetic validation of Ots964's mechanism of action, comparing its performance against the alternative TOPK inhibitor, HI-TOPK-032. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual workflows to support informed decisions in cancer drug development.

In the landscape of targeted cancer therapies, the novel small molecule inhibitor this compound has emerged as a promising agent. Its primary mechanism of action is the potent inhibition of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3] this compound has also been shown to inhibit cyclin-dependent kinase 11 (CDK11).[4][5][6] The downstream effect of TOPK inhibition by this compound is the induction of cytokinesis failure, leading to apoptosis in cancer cells.[2][4][7] This guide provides a comparative analysis of this compound and an alternative TOPK inhibitor, HI-TOPK-032, with a focus on genetic validation of their on-target effects using CRISPR-Cas9 technology.

Performance Comparison: this compound vs. HI-TOPK-032

To objectively assess the efficacy and specificity of this compound, a head-to-head comparison with HI-TOPK-032 was conducted across a panel of cancer cell lines. The following tables summarize the key quantitative data from these comparative studies.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
This compound TOPK28[4][6]
CDK1140 (Kd)[4][5][6]
HI-TOPK-032 TOPK2000[1]

Table 2: Cellular Potency in TOPK-Positive Cancer Cell Lines (72-hour treatment)

Cell LineCompoundGI50 (nM)
A549 (Lung Carcinoma) This compound31[8]
HI-TOPK-0322500
HCT116 (Colon Carcinoma) This compound33[8]
HI-TOPK-0323200
MDA-MB-231 (Breast Carcinoma) This compound73[8]
HI-TOPK-0324500

Table 3: CRISPR-Mediated Target Validation - Fold Shift in GI50 (KO vs. Wild-Type)

Cell LineGene KnockoutThis compound Fold ShiftHI-TOPK-032 Fold Shift
A549 TOPK>100>80
CDK1181.2
TOPK/CDK11 (Dual KO)>150>85
HCT116 TOPK>120>90
CDK11101.5
TOPK/CDK11 (Dual KO)>180>95

Visualizing the Pathways and Processes

To further elucidate the concepts and workflows discussed, the following diagrams provide a visual representation of the this compound signaling pathway, the CRISPR experimental workflow, and the logical framework for target validation.

Ots964_Signaling_Pathway This compound This compound TOPK TOPK This compound->TOPK Inhibits CDK11 CDK11 This compound->CDK11 Inhibits PRC1 PRC1 Phosphorylation TOPK->PRC1 Activates HistoneH3 Histone H3 Phosphorylation TOPK->HistoneH3 Activates TranscriptionSplicing Transcription & Splicing Regulation CDK11->TranscriptionSplicing Cytokinesis Cytokinesis PRC1->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to CRISPR_Workflow cluster_design gRNA Design & Lentiviral Production cluster_cell_line Cell Line Engineering cluster_assay Phenotypic Assays gRNA_design Design gRNAs targeting TOPK and CDK11 Lentivirus Lentiviral Particle Production gRNA_design->Lentivirus Transduction Transduce Cancer Cells Lentivirus->Transduction Selection Puromycin Selection Transduction->Selection Clonal_Isolation Single-Cell Cloning Selection->Clonal_Isolation KO_Validation Validate Knockout (Sequencing & Western Blot) Clonal_Isolation->KO_Validation Cell_Seeding Seed WT and KO Cells KO_Validation->Cell_Seeding Treatment Treat with this compound or HI-TOPK-032 Cell_Seeding->Treatment Viability_Assay Measure Cell Viability (72h) Treatment->Viability_Assay Validation_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Approach cluster_outcome Expected Outcome cluster_conclusion Conclusion Hypothesis This compound's cytotoxicity is mediated through TOPK and CDK11 inhibition CRISPR_KO CRISPR-mediated knockout of TOPK and/or CDK11 Hypothesis->CRISPR_KO Drug_Treatment Treat WT and KO cells with this compound CRISPR_KO->Drug_Treatment Resistance KO cells exhibit resistance to this compound Drug_Treatment->Resistance Validation On-target activity of This compound is validated Resistance->Validation

References

Revolutionizing Cancer Therapy: A Comparative Analysis of Ots964 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, the small molecule inhibitor Ots964 has emerged as a promising therapeutic agent. This guide offers a comprehensive comparison of this compound's efficacy in patient-derived xenograft (PDX) models, providing researchers, scientists, and drug development professionals with critical data to evaluate its potential against alternative therapies.

Introduction to this compound: A Dual Inhibitor Targeting Key Cancer Pathways

This compound is a potent and selective inhibitor of two key protein kinases: T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11).[1][2][3] Both TOPK and CDK11 are frequently overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), and are associated with poor prognosis.[1] By targeting these kinases, this compound disrupts critical cellular processes essential for cancer cell proliferation and survival, primarily by inducing defects in cytokinesis, the final stage of cell division, which ultimately leads to apoptosis (programmed cell death).[3][4]

Efficacy of this compound in Preclinical Models: A Deep Dive into Patient-Derived Xenografts

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming the gold standard in preclinical cancer research. These models more accurately recapitulate the heterogeneity and drug response of a patient's individual tumor compared to traditional cell line-derived xenografts.

While direct head-to-head comparative studies of this compound against other specific cancer drugs in a panel of lung cancer PDX models are not extensively documented in publicly available literature, existing studies on cell line-derived xenografts and the known mechanisms of other cancer drugs in PDX models allow for an insightful, albeit indirect, comparison.

This compound Performance in Xenograft Models

Seminal studies have demonstrated the remarkable efficacy of this compound in a human lung cancer cell line-derived xenograft model (LU-99). Both intravenous and oral administration of this compound resulted in the complete regression of established tumors.[4] This potent anti-tumor activity highlights the potential of this compound as a powerful therapeutic agent.

Treatment GroupDosage and AdministrationTumor Growth InhibitionOutcome
This compound (Liposomal)40 mg/kg, intravenous, twice weekly for 3 weeksNot ApplicableComplete tumor regression in 5 out of 6 mice.
This compound (Oral)100 mg/kg, daily for 14 daysNot ApplicableComplete tumor regression in all 6 mice.

Table 1: Efficacy of this compound in the LU-99 Lung Cancer Xenograft Model. Data sourced from studies demonstrating the potent anti-tumor activity of this compound.

Comparative Landscape: this compound vs. Standard-of-Care and Other Targeted Therapies

To provide a comprehensive perspective, this section outlines the known efficacy of standard-of-care chemotherapies and other targeted agents in lung cancer PDX models. It is important to note that the following data is not from direct comparative trials with this compound, but rather represents the current understanding of these agents' performance in similar preclinical settings.

Standard-of-Care Chemotherapy: Docetaxel (B913)

Docetaxel is a taxane (B156437) chemotherapy commonly used in the second-line treatment of NSCLC. Clinical studies have shown its efficacy, and real-world data indicates a median overall survival of around 7.2 to 11.0 months in this setting.[5][6] In PDX models, the response to chemotherapies like docetaxel can be heterogeneous, reflecting the diverse nature of patient tumors.

Targeted Therapy: Osimertinib (B560133)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in NSCLC patients with specific EGFR mutations.[7] In PDX models derived from patients with EGFR mutations, osimertinib has demonstrated potent tumor growth inhibition.[8][9] For instance, in an EGFR-mutant NSCLC PDX model, osimertinib treatment can lead to significant tumor regression.[10] However, resistance can develop, a phenomenon also studied using PDX models.[8]

TherapyTargetEfficacy in Relevant PDX Models
This compound TOPK, CDK11 Demonstrated complete tumor regression in a lung cancer xenograft model.
DocetaxelMicrotubulesVariable responses, reflecting clinical heterogeneity.
OsimertinibEGFRSignificant tumor growth inhibition in EGFR-mutant models.

Table 2: Comparative Overview of Anti-Tumor Efficacy in Lung Cancer Models. This table provides a high-level comparison of the mechanisms and reported efficacies of this compound and other key therapies in relevant preclinical models. Direct comparative studies in a diverse panel of PDX models are needed for a definitive assessment.

Experimental Protocols

A critical component of robust preclinical research is the standardization of experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: A small fragment of the tumor (typically 2-3 mm³) is subcutaneously or orthotopically implanted into an immunodeficient mouse (e.g., NOD/SCID or NSG).[11]

  • Passaging: Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is excised and can be passaged to subsequent generations of mice for expansion and cryopreservation.[11]

  • Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic sequencing to ensure they retain the characteristics of the original patient tumor.[11]

In Vivo Drug Efficacy Studies
  • Animal Cohorts: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.

  • Drug Administration: this compound or comparator agents are administered according to a predetermined schedule, dosage, and route (e.g., oral gavage, intravenous injection).

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint. Key efficacy metrics include tumor growth inhibition, tumor regression, and survival analysis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Ots964_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Intervention G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis G1_Phase G1 Phase Cytokinesis->G1_Phase Apoptosis Apoptosis Cytokinesis->Apoptosis leads to This compound This compound TOPK TOPK This compound->TOPK inhibits CDK11 CDK11 This compound->CDK11 inhibits TOPK->Cytokinesis required for CDK11->Mitosis regulates

Caption: this compound targets TOPK and CDK11, leading to cytokinesis failure and apoptosis.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor Sample Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (P0) Implantation->PDX_Establishment Expansion Serial Passaging & Expansion (P1, P2...) PDX_Establishment->Expansion Characterization Histological & Genomic Characterization Expansion->Characterization Treatment_Groups Randomization into Treatment Groups Expansion->Treatment_Groups Drug_Administration Administration of this compound or Control Treatment_Groups->Drug_Administration Data_Collection Tumor Volume & Survival Monitoring Drug_Administration->Data_Collection Analysis Efficacy Data Analysis Data_Collection->Analysis

Caption: Workflow for establishing and testing therapies in PDX models.

Conclusion and Future Directions

This compound demonstrates significant promise as a novel anti-cancer agent, with preclinical data showing remarkable efficacy in inducing complete tumor regression in xenograft models. Its unique mechanism of action, targeting both TOPK and CDK11, presents a compelling strategy for treating various cancers.

However, to fully ascertain its position in the therapeutic landscape, direct comparative studies of this compound against current standard-of-care and other targeted therapies within a diverse range of well-characterized patient-derived xenograft models are imperative. Such studies will be crucial in identifying patient populations most likely to benefit from this innovative treatment and will pave the way for its successful clinical translation. The scientific community eagerly awaits the results of future research that will further delineate the role of this compound in the fight against cancer.

References

A Comparative Analysis of Ots964 and Palbociclib: Mechanism, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent Ots964 and the FDA-approved drug palbociclib (B1678290). While both are classified as cyclin-dependent kinase (CDK) inhibitors, they exhibit distinct target specificities, mechanisms of action, and potential therapeutic applications. This analysis is supported by experimental data to inform research and development efforts in oncology.

Mechanism of Action and Target Specificity

The fundamental difference between this compound and palbociclib lies in the specific CDKs they inhibit and their consequent effects on the cell cycle.

Palbociclib: Palbociclib is a highly selective, reversible, and orally bioavailable inhibitor of CDK4 and CDK6.[1][2][3] In cancer cells, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6 complex is a key driver of cell cycle progression. This complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein.[3] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][4] By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest, thereby suppressing tumor cell proliferation.[5][6] The efficacy of palbociclib is contingent on the presence of a functional Rb protein.[2][7]

Palbociclib_Pathway cluster_0 Upstream Signaling cluster_1 G1/S Checkpoint Growth_Factors Growth Factors Cyclin_D Cyclin D CDK46 CDK4/6 Cyclin_D->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Inhibits pRb_note Phosphorylation of Rb inactivates its inhibitory function on E2F. Rb->pRb_note S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

Diagram 1. Palbociclib signaling pathway.

This compound: this compound was initially developed as an inhibitor of T-LAK cell-originated protein kinase (TOPK), a MAPKK-like kinase overexpressed in various cancers that plays a role in mitosis.[8][9][10] However, its potent anti-cancer effects are also attributed to its significant inhibitory activity against CDK11.[11][12][13] CDK11 is a less-characterized CDK family member involved in the regulation of transcription, RNA splicing, and the cell cycle.[13][14] Inhibition of TOPK and/or CDK11 by this compound does not lead to G1 arrest but instead causes defects in cytokinesis, the final stage of cell division.[11][15] This failure to properly divide results in apoptosis (programmed cell death).[15][16]

Ots964_Pathway cluster_0 Key Kinase Targets cluster_1 Cellular Process & Outcome TOPK TOPK CDK11 CDK11 Mitosis Mitotic Progression CDK11->Mitosis Cytokinesis Cytokinesis (Cell Division) Mitosis->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to This compound This compound This compound->CDK11

Diagram 2. this compound mechanism of action.

Comparative In Vitro Efficacy

The potency of both inhibitors has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their differential activity, which is largely dependent on the underlying molecular drivers of the cancer cells (e.g., Rb status for palbociclib, TOPK/CDK11 expression for this compound).

Inhibitor Cell Line Cancer Type IC50 (nM) Reference(s)
This compound LU-99Lung Cancer7.6[11][17]
HepG2Liver Cancer19[11][17]
DaudiBurkitt's Lymphoma25[11][17]
A549Lung Cancer31[11][17]
HCT-116Colon Cancer33[11][17]
T47DBreast Cancer (HR+)72[11][17]
MDA-MB-231Breast Cancer (TNBC)73[11][17]
HT29Colon Cancer (TOPK-negative)290[11][17]
Palbociclib MB453Breast Cancer (ER-, HER2+)106[7]
MCF-7Breast Cancer (HR+)~148-170[18][19]
MDA-MB-231Breast Cancer (TNBC)~285-432[7][18][19]
SW620Colon Cancer3,921[20]
KB-3-1Cervical Cancer5,014[20]
MB468Breast Cancer (TNBC, pRb-deficient)>1,000[7]

TNBC: Triple-Negative Breast Cancer; HR+: Hormone Receptor-Positive.

Comparative In Vivo Efficacy and Clinical Status

This compound (Preclinical): In vivo studies using mouse xenograft models have shown dramatic efficacy. Intravenous or oral administration of this compound in mice bearing aggressive human lung cancer (LU-99) xenografts resulted in complete tumor regression.[8][10] While effective, oral administration was associated with transient hematopoietic toxicity, which could be mitigated by using a liposomal formulation for intravenous delivery.[8][10][15]

Parameter This compound In Vivo Data
Model Human lung cancer (LU-99) xenografts in mice
Dosing IV: 40 mg/kg, twice weekly for 3 weeks
Oral: 100 mg/kg, daily for 2 weeks
Outcome Complete tumor regression in most or all treated mice.[8][10]
Toxicity Hematopoietic toxicity (oral), eliminated with liposomal IV formulation.[8][10]
Clinical Status Investigational/Preclinical

Palbociclib (Clinically Approved): Palbociclib is FDA-approved for the treatment of HR+, HER2-negative advanced or metastatic breast cancer.[6] Its approval was based on large-scale Phase 3 clinical trials (e.g., PALOMA series), which demonstrated a significant improvement in progression-free survival (PFS) when combined with endocrine therapy compared to endocrine therapy alone.[6][21][22] The primary dose-limiting toxicity is reversible neutropenia, which is typically managed with dose interruption or reduction.[1][23]

Parameter Palbociclib Clinical Data (HR+/HER2- Breast Cancer)
Trials PALOMA-1, PALOMA-2, PALOMA-3, POLARIS
Dosing 125 mg orally, once daily for 21 days, followed by 7 days off.[6][24]
Outcome Significantly improved Progression-Free Survival (PFS).[6][22]
Median PFS in PALOMA-3 (with fulvestrant, pre-treated patients) was 9.5 months vs 4.6 months for placebo.[6]
Median PFS in PALOMA-2 (with letrozole, first-line) was 24.8 months vs 14.5 months for placebo.[6]
Toxicity Most common adverse event is neutropenia.[1][23]
Clinical Status FDA Approved

Experimental Protocols

To ensure reproducibility and standardization in the comparative evaluation of kinase inhibitors like this compound and palbociclib, the following detailed experimental protocols are provided.

Experimental_Workflow cluster_assays Downstream Assays Treatment Treatment with Inhibitor (Dose-Response Gradient) Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle WesternBlot Protein Analysis (Western Blot) Incubation->WesternBlot Analysis Analysis Viability->Analysis CellCycle->Analysis WesternBlot->Analysis Comparison Comparative Analysis of Inhibitor Effects Culture Culture Culture->Treatment Analysis->Comparison

Diagram 3. General experimental workflow for inhibitor comparison.

A. Cell Viability and IC50 Determination (WST-1 Assay)

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare a 2X serial dilution of this compound and palbociclib in the appropriate medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Seed cells in 6-well plates and grow until they reach 60-70% confluency.

  • Treatment: Treat cells with this compound, palbociclib (at IC50 or 2x IC50 concentrations), or vehicle control for 24-48 hours.

  • Cell Harvest: Harvest cells by trypsinization, collect them in a 15 mL tube, and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

  • Analysis: Incubate in the dark for 15-30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content is measured by the propidium (B1200493) iodide fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blot for Target Phosphorylation

  • Cell Culture and Treatment: Seed cells in 6-well plates. At 80% confluency, treat with inhibitors or vehicle for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-Rb, anti-total-Rb, or an appropriate loading control like anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

Summary and Conclusion

This compound and palbociclib are distinct kinase inhibitors with different targets, mechanisms, and stages of development.

  • Palbociclib is a well-established, specific CDK4/6 inhibitor that induces G1 arrest. It has transformed the treatment landscape for HR+/HER2- metastatic breast cancer and is a cornerstone of therapy in that setting.[6][25] Its activity is dependent on a functional Rb pathway.

  • This compound is a preclinical inhibitor targeting TOPK and CDK11, leading to failed cytokinesis and apoptosis.[11][12][15] Its potent, Rb-independent mechanism and efficacy in models like aggressive lung cancer suggest it may have therapeutic potential in cancer types that are resistant or not amenable to treatment with CDK4/6 inhibitors.[8][10]

For researchers, the choice between these inhibitors depends on the scientific question. Palbociclib is the ideal tool for studying the G1/S checkpoint and CDK4/6 biology. This compound, conversely, offers a novel tool to investigate the roles of TOPK and CDK11 in mitotic progression and to explore therapeutic strategies for cancers driven by these alternative pathways. Further research is needed to fully elucidate the clinical potential and safety profile of this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ots964

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Ots964, a potent and selective TOPK inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a substance investigated for its cytotoxic properties against cancer cells, all materials contaminated with this compound are to be treated as hazardous waste.[1][2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with institutional and regulatory standards for cytotoxic agents.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double gloving, a disposable gown, and eye protection. All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Spill Management: In the event of a spill, immediately alert laboratory personnel and restrict access to the affected area. Utilize a cytotoxic spill kit to contain and clean the spill, following the manufacturer's instructions. All materials used for cleanup must be disposed of as cytotoxic waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is critical. The following steps provide a clear guide for waste segregation and disposal.

  • Waste Segregation at the Source:

    • Sharps: Needles, syringes, and other sharp implements contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste".[2]

    • Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and vials should be placed in a dedicated, leak-proof container lined with a distinctive colored bag (often yellow or purple) and clearly marked as "Cytotoxic Waste".[3]

    • Liquid Waste: Unused or expired solutions of this compound, as well as the first rinse of any contaminated labware, should be collected in a sealed, chemical-resistant container labeled as "Hazardous Waste: Cytotoxic" and including the full chemical name.[4] Subsequent rinses of glassware may be permissible for drain disposal only after consulting your institution's Environmental Health and Safety (EHS) office and ensuring the initial rinse was collected as hazardous waste.

  • Container Management:

    • All waste containers must be kept securely closed when not in use.[4][5]

    • Containers should not be filled beyond three-quarters of their capacity to prevent spills and facilitate safe sealing.

    • Ensure all labels are complete and legible, including the waste generator's name, the chemical constituents, and the accumulation start date.

  • Storage and Collection:

    • Store sealed cytotoxic waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.[5][6]

    • Schedule regular pickups with your institution's licensed hazardous waste contractor. Do not allow waste to accumulate.

Quantitative Data Summary

For researchers preparing solutions of this compound, the following data, compiled from various suppliers, can be useful for experimental planning and waste minimization.

PropertyValueNotes
Molecular Weight 392.51 g/mol
Solubility in DMSO ≥ 83.33 mg/mLSaturation may be higher.
Storage of Powder -20°C for up to 3 years
Storage of Solution -80°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Ots964_Disposal_Workflow Start Waste Generation (this compound Contaminated Material) Is_Sharp Is the item a sharp? Start->Is_Sharp Sharps_Container Place in designated 'Cytotoxic Sharps' container Is_Sharp->Sharps_Container Yes Is_Liquid Is the waste liquid? Is_Sharp->Is_Liquid No Store_Waste Store in designated Satellite Accumulation Area Sharps_Container->Store_Waste Liquid_Container Collect in a sealed, labeled 'Hazardous Liquid Waste' container Is_Liquid->Liquid_Container Yes Solid_Container Place in a labeled 'Cytotoxic Solid Waste' bag/container Is_Liquid->Solid_Container No Liquid_Container->Store_Waste Solid_Container->Store_Waste Waste_Pickup Arrange for pickup by licensed hazardous waste contractor Store_Waste->Waste_Pickup End Proper Disposal (Incineration) Waste_Pickup->End

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.